molecular formula C6H11NO3 B178368 3-Acetamidobutanoic acid CAS No. 136781-39-0

3-Acetamidobutanoic acid

Katalognummer: B178368
CAS-Nummer: 136781-39-0
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: GONZZHIQIZBCNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetamidobutanoic acid (CAS 136781-39-0) is a chemical compound with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol . It is characterized by a density of approximately 1.129 g/cm³ and a high boiling point of around 376.2°C . This compound is supplied with a guaranteed purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . While detailed research applications for this compound are not extensively profiled in the available literature, its structural features make it a candidate for use in organic synthesis and as a potential building block for more complex molecules . It is important to note that a related structural analog, 4-acetamidobutanoic acid, has been investigated for its biological activity, specifically for its ability to inhibit the growth, adhesion, and biofilm formation of the cariogenic bacterium Streptococcus mutans by interfering with ion transport and carbohydrate metabolism . This suggests that derivatives in this chemical family may have relevance in microbiological and biochemical research. This compound is for research and further manufacturing use only. It is not intended for direct human use, diagnosis, or as a therapeutic agent .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-acetamidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-4(3-6(9)10)7-5(2)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONZZHIQIZBCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623643
Record name 3-Acetamidobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136781-39-0
Record name 3-Acetamidobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Acetamidobutanoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 3-Acetamidobutanoic acid (also known as N-acetyl-


-aminobutyric acid).

Chemical Class:


-Amino Acid Derivative | CAS:  136781-39-0

Executive Summary

This compound is the


-acetylated derivative of 3-aminobutanoic acid (

-aminobutyric acid or BABA). Unlike its

-amino acid counterparts, this molecule features an amino group attached to the

-carbon, introducing unique conformational flexibility and metabolic stability. It serves as a critical chiral intermediate in the synthesis of antiretroviral drugs (e.g., Dolutegravir precursors) and acts as a stabilizing motif in peptidomimetic research. This guide outlines its structural parameters, physicochemical profile, and validated synthetic protocols.[1]

Structural Architecture & Stereochemistry

Molecular Definition

The molecule consists of a butyric acid backbone with an acetamido functional group at the C3 position. The presence of a chiral center at C3 allows for two enantiomers: (R)-3-acetamidobutanoic acid and (S)-3-acetamidobutanoic acid.

  • IUPAC Name: 3-(Acetylamino)butanoic acid

  • Molecular Formula:

    
    [2]
    
  • SMILES: CC(CC(=O)O)NC(=O)C

Stereochemical Significance

In drug development, the (R)-enantiomer is frequently prioritized as a precursor for chiral amino-alcohols. The


-acetyl group removes the zwitterionic character typical of free amino acids, significantly altering solubility profiles (increasing organic solubility) and preventing amine oxidation during downstream processing.

Figure 1: Structural transformation from the zwitterionic precursor to the protected N-acetyl derivative, highlighting the physicochemical shift.

Physicochemical Profile

The following data consolidates experimental and predicted values for the compound. Note that melting points for


-amino acid derivatives can vary based on enantiomeric purity (racemic mixtures often have different crystal packing energies than pure enantiomers).
PropertyValueContext
Molecular Weight 145.16 g/mol Monoisotopic
Physical State White Crystalline SolidStandard Conditions
Melting Point 197.5 – 199 °CReported for recrystallized forms [1]
Solubility High: Water, DMSO, MethanolModerate: EthanolLow: Hexane, EtherPolar functional groups dominate
pKa (Carboxyl) ~4.8Typical for aliphatic carboxylic acids
pKa (Amide) NeutralAmide nitrogen is non-basic
LogP -0.48 to -0.6 (Predicted)Hydrophilic nature

Synthetic Pathways[4]

The synthesis of this compound is most reliably achieved via the Schotten-Baumann reaction or anhydride-mediated acetylation of the parent amino acid. While the Rodionov reaction can synthesize the amino acid backbone from aldehydes, the acetylation step is distinct.

Protocol: Anhydride-Mediated Acetylation

This protocol ensures high yield and purity by utilizing acetic anhydride in an aqueous alkaline medium to scavenge the generated acid.

Reagents:

  • 3-Aminobutanoic acid (1.0 eq)

  • Acetic Anhydride (1.2 – 1.5 eq)

  • Sodium Hydroxide (2.5 eq)

  • Solvent: Water/Dioxane (1:1) or Water[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 3-aminobutanoic acid in 20 mL of 2M NaOH. Cool the solution to 0–5°C in an ice bath.

  • Addition: Add acetic anhydride (12 mmol) dropwise over 30 minutes. Critical: Maintain pH > 10 by adding supplemental NaOH if necessary to prevent hydrolysis of the anhydride before reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Acidification: Cool the reaction mixture again and carefully acidify to pH 2.0 using 6M HCl. The product may precipitate or require extraction.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry the combined organic layers over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to obtain white crystals.
    

Figure 2: Step-by-step synthetic workflow for the acetylation of 3-aminobutanoic acid.

Analytical Characterization

To validate the identity of synthesized this compound, Nuclear Magnetic Resonance (NMR) is the gold standard.

Expected -NMR Signals (DMSO- )
  • 
     12.1 ppm (s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     7.8 ppm (d, 1H):  Amide proton (-NH -). Doublet arises from coupling to the chiral methine.
    
  • 
     4.1 – 4.2 ppm (m, 1H):  Chiral methine proton at C3 (-CH -NH-).
    
  • 
     2.3 – 2.4 ppm (d, 2H):  Methylene protons at C2 (-CH 
    
    
    
    -COOH). Diastereotopic nature may cause splitting into a multiplet.
  • 
     1.78 ppm (s, 3H):  Acetyl methyl group (-COCH 
    
    
    
    ).
  • 
     1.05 ppm (d, 3H):  Terminal methyl group at C4 (-CH 
    
    
    
    ).
Infrared (IR) Spectroscopy
  • 3300 cm

    
    :  N-H stretch (Amide).
    
  • 2500–3000 cm

    
    :  Broad O-H stretch (Carboxylic acid).
    
  • 1700–1720 cm

    
    :  C=O stretch (Carboxylic acid).
    
  • 1650 cm

    
    :  C=O stretch (Amide I band).
    

Pharmaceutical & Industrial Utility

Chiral Precursor for Antiretrovirals

The (R)-isomer of this compound is a protected precursor to (R)-3-aminobutanol. This amino alcohol is a key building block in the synthesis of Dolutegravir , an HIV integrase inhibitor. The acetyl group serves as a protecting group during early-stage coupling reactions or resolution processes [2].

Peptidomimetics

Incorporating


-amino acids like this compound into peptide backbones creates "beta-peptides." These structures adopt stable secondary structures (helices/sheets) that are resistant to proteolytic degradation by endogenous peptidases, extending the half-life of peptide-based drugs.
Plant Defense Signaling

While the free amino acid (BABA) is a well-known priming agent for plant immunity against pathogens, the


-acetylated form represents a metabolic regulation point. Studies suggest it acts as a storage form or a transportable metabolite within the plant vasculature [3].

References

  • Yang, Y., et al. (2012).[4] "A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System." Synthetic Communications, 42(17). (Reports MP of this compound as 197.5–199°C).

  • Medicines for All Institute. (2019). "Process Development Report: Synthesis of (R)-3-aminobutan-1-ol." VCU. (Contextualizes the precursor role in Dolutegravir synthesis).

  • The metabolomics of beta-aminobutyric acid (BABA) priming. Plant Physiology. (Discusses BABA and its acetylated metabolites).

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. (General chemical identifiers).

Sources

Structural Optimization of GABA Isomers: The Pharmacological Profile of 3-Acetamidobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The -Amino Frontier

While


-aminobutyric acid (GABA) analogues like Gabapentin and Pregabalin have revolutionized the treatment of neuropathic pain and epilepsy, they primarily rely on 

-amino backbones or bulky lipophilic substitutions. 3-Acetamidobutanoic acid (N-acetyl-

-aminobutyric acid) represents a distinct structural class: an N-acetylated

-amino acid.

This guide analyzes this compound not merely as a receptor ligand, but as a pharmacokinetic vehicle and metabolic modulator . Unlike zwitterionic GABA, which has poor Blood-Brain Barrier (BBB) permeability, the N-acetylated


-scaffold offers enhanced lipophilicity and resistance to GABA-transaminase (GABA-T), functioning primarily as a prodrug or substrate for monocarboxylate transporters (MCTs).

Chemical Architecture & Physicochemical Profile[1]

Structural Differentiation

To understand the utility of this compound, one must distinguish it from established GABA analogues.

CompoundIUPAC NameBackboneAmine StatusPrimary Mechanism
GABA 4-aminobutanoic acid

(Gamma)
Free (

)
GABA-A/B Agonist (Poor BBB penetration)
Pregabalin (3S)-3-(aminomethyl)-5-methylhexanoic acid

(Gamma)
Free (

)

Calcium Channel Ligand
BABA 3-aminobutanoic acid

(Beta)
Free (

)
Plant defense primer; weak GABA mimetic
This compound This compound

(Beta)
Blocked (Amide) MCT Substrate / BABA Prodrug
Stereochemistry & Lipophilicity

The acetylation of the amine group neutralizes the positive charge found in zwitterionic amino acids at physiological pH.

  • LogP Shift: The N-acetylation shifts the LogP from highly negative (hydrophilic) to a more lipophilic range, facilitating passive diffusion or carrier-mediated transport via MCT1 (SLC16A1), which transports monocarboxylates like lactate and ketone bodies.

  • Chirality: The C3 position is chiral.[1] The (R)-enantiomer is a key intermediate in the synthesis of HIV integrase inhibitors (e.g., Dolutegravir), while the (S)-enantiomer is often investigated for biological mimicry of L-amino acids.

Synthesis Protocol: Chemoenzymatic Route

Directive: High-purity synthesis is required for biological evaluation. We utilize a "Green" chemoenzymatic approach to establish stereochemistry, followed by chemical acetylation.

Reaction Scheme (Graphviz)

Synthesispathway Crotonic Crotonic Acid (Precursor) Aspartase Biocatalysis (Aspartase/CAL-B) Crotonic->Aspartase + NH3 source Amine (R)-3-Aminobutyric Acid (Chiral Intermediate) Aspartase->Amine Stereoselective Addition Acetylation Acetylation (Ac2O / NaOH) Amine->Acetylation Schotten-Baumann Conditions Product This compound (Final Product) Acetylation->Product Yield >90%

Figure 1: Chemoenzymatic synthesis pathway ensuring high enantiomeric excess (ee) prior to N-acetylation.

Step-by-Step Methodology

Phase 1: Biosynthesis of (R)-3-Aminobutyric Acid

  • Substrate Preparation: Dissolve Crotonic acid (20 g/L) in ammonium buffer (pH 8.5).

  • Enzymatic Conversion: Add recombinant E. coli expressing aspartase (or commercially available CAL-B for kinetic resolution if starting from racemate).

  • Incubation: Incubate at 37°C, 200 rpm for 24–48 hours.

  • Purification: Heat shock (80°C, 10 min) to denature protein. Centrifuge. Isolate amino acid via ion-exchange chromatography (Dowex 50W).

Phase 2: N-Acetylation (Schotten-Baumann)

  • Dissolution: Dissolve 10 mmol of pure (R)-3-aminobutyric acid in 10 mL of 2M NaOH. Cool to 0°C.

  • Acylation: Dropwise add Acetic Anhydride (12 mmol) over 30 minutes, maintaining pH > 10 with additional NaOH.

  • Acidification: Once the reaction is complete (TLC monitoring), carefully acidify to pH 2.0 using 6M HCl.

  • Extraction: Extract exhaustively with Ethyl Acetate (3 x 20 mL).

  • Isolation: Dry organic layer over MgSO4, filter, and concentrate in vacuo. Recrystallize from Ethanol/Ether to yield this compound.

Pharmacological Mechanism: The "Trojan Horse" Hypothesis

This compound is unlikely to bind GABA-A receptors with high affinity directly because the free amine—essential for the "GABA pharmacophore" interaction with the orthosteric site—is capped. Its utility lies in metabolic delivery .

Transport & Metabolism Pathway

The compound acts as a prodrug for 3-aminobutyric acid (BABA), utilizing the brain's monocarboxylate transport system.

Mechanism cluster_blood Systemic Circulation cluster_bbb Blood-Brain Barrier (Endothelium) cluster_brain CNS Parenchyma Prodrug This compound (Lipophilic Prodrug) MCT1 MCT1 Transporter (SLC16A1) Prodrug->MCT1 Substrate Uptake ACY1 Aminoacylase I (Deacetylation) MCT1->ACY1 Intracellular Transport BABA 3-Aminobutyric Acid (Active Metabolite) ACY1->BABA Hydrolysis GABAT GABA-Transaminase (Inhibition Target) BABA->GABAT Weak Inhibition

Figure 2: Pharmacokinetic pathway. The N-acetyl group facilitates MCT1-mediated BBB crossing, followed by intracellular hydrolysis to release the active beta-amino acid.

Target Interactions
  • GABA-Transaminase (GABA-T): The released 3-aminobutyric acid acts as a weak inhibitor or competitive substrate for GABA-T, potentially elevating endogenous GABA levels.

  • Glycine Receptors: 3-aminobutyric acid is a known partial agonist at glycine receptors, contributing to inhibitory tone.

  • Metabolic Stability: The N-acetyl form is resistant to oxidative deamination until hydrolyzed, extending the plasma half-life compared to the free amino acid.

Experimental Validation Protocols

Protocol: In Vitro Metabolic Stability (Prodrug Validation)

Objective: Determine the rate of conversion from this compound to 3-aminobutyric acid in plasma vs. brain homogenate.

Materials:

  • Rat Plasma (heparinized).

  • Rat Brain Homogenate (20% w/v in PBS).

  • HPLC-MS/MS.

Procedure:

  • Spiking: Spike this compound (10

    
    M) into pre-warmed (37°C) plasma and brain homogenate.
    
  • Sampling: Aliquot 50

    
    L samples at t = 0, 15, 30, 60, 120 min.
    
  • Quenching: Immediately add 150

    
    L ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
    
  • Analysis: Centrifuge (10,000g, 5 min). Analyze supernatant via LC-MS/MS monitoring the transition of Precursor (145 m/z) -> Product (Active Amine).

  • Interpretation: A rapid disappearance in brain homogenate vs. stability in plasma indicates successful CNS-targeted prodrug activation (via Aminoacylase I, which is highly expressed in the brain).

Protocol: GABA-AT Inhibition Assay

Objective: Assess if the hydrolyzed metabolite functions as a GABA-T inhibitor.

  • Enzyme Source: Purified GABA-Transaminase (Sigma).

  • Substrate: GABA (2 mM) +

    
    -Ketoglutarate (2 mM).
    
  • Test Compound: 3-aminobutyric acid (hydrolyzed product) at varying concentrations (0.1 - 10 mM).

  • Detection: Monitor the formation of succinic semialdehyde (coupled to NAD+ reduction) spectrophotometrically at 340 nm.

  • Control: Vigabatrin (Positive control).

References

  • Synthesis of Chiral Intermediates: Title: Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. Source: Green Chemistry (RSC), 2014. URL:[Link]

  • Pharmacology of GABA Analogues: Title: 3-substituted GABA analogs with central nervous system activity: a review. Source: Journal of Medicinal Chemistry / PubMed. URL:[Link]

  • Metabolic Pathway (N-Acetyl-GABA context): Title: N-Acetyl-gamma-aminobutyric acid (N-Acetyl-GABA).[2] Source: HMDB (Human Metabolome Database). URL:[Link]

  • Biocatalytic Production (R-isomer): Title: Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. Source: Catalysts (MDPI), 2022. URL:[Link][3][4]

  • GABA Receptor Binding Dynamics: Title: Defining affinity with the GABAA receptor.[5][6][7][8] Source: Journal of Neuroscience. URL:[Link]

Sources

An In-depth Technical Guide to the Potential Mechanisms of Action of 3-Acetamidobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Acetamidobutanoic acid, also known as N-acetyl-γ-aminobutyric acid (N-acetyl-GABA), is an N-acetylated derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). As a naturally occurring human metabolite, its physiological roles and pharmacological potential are of significant interest to the scientific community. This technical guide provides a comprehensive exploration of the potential mechanisms of action of this compound, drawing upon its structural relationship to GABA and other neuroactive compounds. We will delve into several plausible pathways, including its role as a GABA prodrug, direct interactions with GABA receptors, potential modulation of GABA transporters, and possible off-target effects such as histone deacetylase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this intriguing molecule.

Introduction: The Significance of this compound

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1][2] Dysregulation of GABAergic signaling is implicated in a wide array of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[3] Despite its therapeutic potential, the clinical utility of GABA is limited by its inability to efficiently cross the blood-brain barrier (BBB).[4] This has led to the exploration of GABA derivatives and prodrugs designed to overcome this limitation.

This compound is the product of monoacetylation of the nitrogen atom of GABA.[5] It is a known human metabolite and has been identified as an intermediate in a minor biosynthetic pathway for GABA from putrescine.[6][7] The addition of the acetyl group alters the physicochemical properties of the parent molecule, potentially influencing its bioavailability, metabolic stability, and interaction with biological targets. This guide will systematically explore the scientifically plausible mechanisms through which this compound may exert its biological effects.

Potential Mechanism 1: A Prodrug for GABA Delivery to the CNS

The most prominent hypothesized mechanism of action for this compound is its function as a prodrug of GABA. N-acetylation is a common strategy in medicinal chemistry to enhance the lipophilicity of a molecule, which can facilitate its passage across the BBB.[]

The Rationale for a Prodrug Approach

The hydrophilic nature of GABA restricts its passage through the tightly regulated BBB. By masking the primary amine with an acetyl group, the overall polarity of the molecule is reduced, which is predicted to enhance its ability to diffuse across the lipid membranes of the BBB. Once in the CNS, the acetyl group could be enzymatically cleaved to release the active GABA molecule.

This concept is supported by studies on other N-acetylated amino acids, such as N-acetylcysteine, which serves as a prodrug for L-cysteine.[5] Furthermore, a trimethyl-acetyl derivative of GABA has been shown to cross the BBB and exhibit anticonvulsant activity, lending credence to the GABA prodrug strategy.[2]

Proposed Metabolic Activation Pathway

The conversion of this compound to GABA would likely be catalyzed by an acylamino acid-releasing enzyme (AARE) or a similar hydrolase.[9] These enzymes are responsible for cleaving N-acetylated amino acids.

G_1 cluster_0 Periphery cluster_1 Blood-Brain Barrier cluster_2 Central Nervous System 3-AB This compound BBB Increased Lipophilicity Facilitates Transport 3-AB->BBB Oral or Systemic Administration 3-AB_CNS This compound BBB->3-AB_CNS Hydrolase Acylamino Acid-Releasing Enzyme (or similar hydrolase) 3-AB_CNS->Hydrolase GABA GABA GABA_R GABA Receptors GABA->GABA_R Binds to Hydrolase->GABA Deacetylation NI Neuronal Inhibition GABA_R->NI Leads to

Figure 1: Proposed prodrug mechanism of this compound.

Experimental Workflow to Validate the Prodrug Hypothesis

Objective: To determine if this compound is a prodrug for GABA in the CNS.

Protocol 1: In Vitro Enzymatic Conversion Assay

  • Prepare Brain Homogenates: Homogenize brain tissue from rodents in a suitable buffer to create a source of CNS enzymes.

  • Incubation: Incubate this compound with the brain homogenate at 37°C.

  • Time-Course Analysis: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • LC-MS/MS Analysis: Use Liquid Chromatography-Tandem Mass Spectrometry to quantify the concentrations of this compound and GABA in the samples over time.

  • Control: Perform the same experiment with heat-inactivated homogenate to ensure the conversion is enzymatic.

Protocol 2: In Vivo Microdialysis Study

  • Animal Model: Use a suitable animal model, such as rats or mice.

  • Microdialysis Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., striatum, hippocampus).

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneally or orally).

  • Dialysate Collection: Collect dialysate samples from the brain at regular intervals.

  • Neurotransmitter Analysis: Analyze the dialysate for concentrations of GABA and this compound using a sensitive analytical method like HPLC with fluorescence detection or LC-MS/MS.

  • Data Interpretation: A time-dependent increase in brain GABA levels following administration of this compound would support the prodrug hypothesis.

Potential Mechanism 2: Direct Interaction with GABA Receptors

It is plausible that this compound could directly interact with GABA receptors, either as an agonist, antagonist, or allosteric modulator. There are two main classes of GABA receptors: GABA-A and GABA-B.

  • GABA-A Receptors: These are ionotropic receptors that form a chloride ion channel.[10] Their activation leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[11]

  • GABA-B Receptors: These are metabotropic G-protein coupled receptors that, upon activation, lead to the opening of potassium channels and the inhibition of calcium channels, also resulting in neuronal inhibition.[12]

While the acetyl group would sterically hinder binding to the GABA site in its native conformation, it is possible that it could still interact with the receptor, perhaps with a different affinity or at a different site.

Experimental Workflow for Receptor Binding and Functional Assays

Objective: To assess the direct interaction of this compound with GABA-A and GABA-B receptors.

Protocol 3: Radioligand Binding Assays

  • Membrane Preparation: Prepare cell membranes from brain tissue or from cell lines expressing specific GABA receptor subtypes.

  • Competitive Binding: Incubate the membranes with a known radiolabeled ligand for the GABA-A receptor (e.g., [3H]muscimol or [3H]GABA) or the GABA-B receptor (e.g., [3H]baclofen) in the presence of increasing concentrations of this compound.[13]

  • Quantification: Measure the displacement of the radioligand by this compound using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) to determine the binding affinity of this compound for the receptors.

Protocol 4: Electrophysiological Studies

  • Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293 cells) expressing recombinant GABA-A or GABA-B receptors.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure ion currents in response to the application of GABA and/or this compound.

  • Agonist/Antagonist Testing: Apply this compound alone to see if it elicits a current (agonist activity). Co-apply with GABA to see if it enhances or reduces the GABA-evoked current (modulatory or antagonist activity).

Parameter Description Expected Outcome for Positive Finding
Binding Affinity (Ki) Concentration of this compound required to displace 50% of the radioligand.A low Ki value would indicate high binding affinity.
EC50/IC50 Concentration of this compound that produces 50% of the maximal response (agonist) or inhibition (antagonist).A measurable EC50 or IC50 would confirm functional activity.
Current Amplitude The magnitude of the ion current through the receptor channel.An increase in current suggests agonistic or positive modulatory effects; a decrease suggests antagonistic effects.

Table 1: Key Parameters in GABA Receptor Interaction Studies

Potential Mechanism 3: Modulation of GABA Transporters

The synaptic action of GABA is terminated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is mediated by specific GABA transporters (GATs).[14][15] There are four known subtypes: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter (BGT-1).[16]

This compound could potentially interact with GATs in two ways:

  • As a substrate: It might be transported by GATs, which could influence its own clearance from the extracellular space and potentially compete with GABA for transport.

  • As an inhibitor: It could block the reuptake of GABA, thereby prolonging the presence of GABA in the synaptic cleft and enhancing GABAergic neurotransmission.

G_2 cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GABA_Vesicle GABA Vesicle GABA_synapse GABA GABA_Vesicle->GABA_synapse Release GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake GABA_R GABA Receptors GABA_synapse->GABA_R 3-AB_synapse This compound 3-AB_synapse->GAT Potential Inhibition or Competitive Transport

Figure 2: Potential interaction of this compound with GABA transporters.

Experimental Workflow for Investigating GAT Interaction

Objective: To determine if this compound interacts with GABA transporters.

Protocol 5: In Vitro GABA Uptake Assay

  • Synaptosome Preparation: Prepare synaptosomes from rodent brain tissue, which are resealed nerve terminals that contain functional GATs.

  • Uptake Inhibition Assay: Incubate the synaptosomes with radiolabeled GABA (e.g., [3H]GABA) in the presence of various concentrations of this compound.

  • Measurement of Uptake: After a short incubation period, terminate the uptake and measure the amount of radioactivity accumulated inside the synaptosomes.

  • Data Analysis: Calculate the IC50 value for the inhibition of GABA uptake by this compound. A known GAT inhibitor (e.g., tiagabine) should be used as a positive control.

Potential Mechanism 4: Histone Deacetylase (HDAC) Inhibition

This compound is structurally related to butyrate, a short-chain fatty acid that is a known inhibitor of histone deacetylases (HDACs).[17] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[1] Inhibition of HDACs can result in hyperacetylation of histones, leading to a more relaxed chromatin state and altered gene expression.[18]

Given this structural similarity, it is conceivable that this compound could also exhibit HDAC inhibitory activity. This would represent a mechanism of action that is independent of the GABAergic system and could have broad effects on cellular function.

Experimental Workflow for Assessing HDAC Inhibition

Objective: To determine if this compound inhibits HDAC activity.

Protocol 6: In Vitro HDAC Activity Assay

  • Enzyme Source: Use purified recombinant human HDAC enzymes or nuclear extracts from cultured cells.

  • Fluorogenic Substrate: Employ a fluorogenic HDAC substrate that becomes fluorescent upon deacetylation.

  • Inhibition Assay: Incubate the HDAC enzyme with the substrate in the presence of varying concentrations of this compound.

  • Fluorescence Measurement: Measure the fluorescence intensity to determine the rate of the enzymatic reaction.

  • Data Analysis: Calculate the IC50 value for HDAC inhibition. A known HDAC inhibitor (e.g., trichostatin A or sodium butyrate) should be used as a positive control.

Summary of Potential Mechanisms and Future Directions

The biological activity of this compound is likely multifaceted, with several plausible mechanisms of action that warrant further investigation. The prodrug hypothesis is particularly compelling due to the known limitations of GABA's BBB permeability and the precedent for N-acetylation as a successful prodrug strategy. However, direct interactions with GABAergic machinery and potential off-target effects on HDACs cannot be discounted.

Future research should focus on systematically evaluating these potential mechanisms using the experimental approaches outlined in this guide. A thorough understanding of the pharmacokinetics and pharmacodynamics of this compound, including its ability to cross the BBB and its metabolic fate in the CNS, will be critical in elucidating its true mechanism of action and assessing its therapeutic potential.

References

  • PubChem. 4-Acetamidobutyric acid. National Center for Biotechnology Information. [Link]

  • Olsen RW, DeLorey TM. GABA Synthesis, Uptake and Release. In: Siegel GJ, Agranoff BW, Albers RW, et al., editors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Philadelphia: Lippincott-Raven; 1999. [Link]

  • Hossain MI, et al. GABAA receptors: structure, function, pharmacology, and related disorders. J Adv Vet Anim Res. 2021;8(4):529-541. [Link]

  • Wikipedia. N-Acetyl-γ-aminobutyric acid. [Link]

  • Conti F, et al. Structure, function, and plasticity of GABA transporters. Front Cell Neurosci. 2011;5:9. [Link]

  • Min SK, et al. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. J Cancer Prev. 2015;20(1):1-8. [Link]

  • Vigneron J, et al. Amino Acids in the Development of Prodrugs. Molecules. 2017;22(5):779. [Link]

  • Chabenat C, et al. Physicochemical, pharmacological and pharmacokinetic study of a new GABAergic compound, calcium acetylhomotaurinate. Methods Find Exp Clin Pharmacol. 1988;10(5):311-7. [Link]

  • Shelp BJ, et al. Enzymatic Conversions of Glutamate and γ-Aminobutyric Acid as Indicators of Plant Stress Response. Methods Mol Biol. 2017;1631:147-157. [Link]

  • Parker JG, et al. Mechanisms of Blood-Brain Barrier Protection by Microbiota-Derived Short-Chain Fatty Acids. Cells. 2020;9(11):2473. [Link]

  • ResearchGate. Structure, function, and plasticity of GABA transporters. [Link]

  • ResearchGate. Amino acids as promoieties in prodrug design and development. [Link]

  • Wikipedia. Histone deacetylase inhibitor. [Link]

  • Bianchi M, et al. Pharmacokinetics and in vitro Effects of a 4-Aminobutyric Acid Derivative with Anticonvulsant Action. Neuropsychobiology. 1985;14(4):237-40. [Link]

  • Duke AN, et al. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. ACS Chem Neurosci. 2017;8(9):1884-1891. [Link]

  • Cristofori P, et al. Regulation of Glutamate, GABA and Dopamine Transporter Uptake, Surface Mobility and Expression. Front Cell Neurosci. 2021;15:662321. [Link]

  • Wikipedia. N-Acetyl-γ-aminobutyric acid. [Link]

  • YouTube. Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. [Link]

  • Wu C, et al. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. Crit Rev Food Sci Nutr. 2022;62(21):5973-5991. [Link]

  • Ande A, et al. Histone deacetylase inhibition results in a common metabolic profile associated with HT29 differentiation. J Proteome Res. 2010;9(5):2347-57. [Link]

  • ResearchGate. Region-selective permeability of the blood-brain barrier to α-aminoisobutyric acid during thiamine deficiency and following its reversal. [Link]

  • Benkherouf AY, et al. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. Int J Mol Sci. 2021;22(21):11894. [Link]

  • Okeke E, et al. In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells. Bioorg Med Chem. 2014;22(21):6098-106. [Link]

  • YouTube. GABA Biosynthesis and Catabolism. [Link]

  • ResearchGate. Metabolism as a key to histone deacetylase inhibition. [Link]

  • PubMed Central. Increase in Blood-Brain Barrier (BBB) Permeability Is Regulated by MMP3 via the ERK Signaling Pathway. [Link]

  • YouTube. Histone deacetylase (HDAC) inhibitors. [Link]

  • Olsen RW, DeLorey TM. GABA Receptor Physiology and Pharmacology. In: Siegel GJ, Agranoff BW, Albers RW, et al., editors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Philadelphia: Lippincott-Raven; 1999. [Link]

  • ResearchGate. The mode of action and functional effect of GABA transporters on... [Link]

  • PubMed Central. Unraveling the Potential of γ-Aminobutyric Acid: Insights into Its Biosynthesis and Biotechnological Applications. [Link]

  • PubMed. Mechanisms of Blood-Brain Barrier Protection by Microbiota-Derived Short-Chain Fatty Acids. [Link]

Sources

Technical Guide: Chiral Properties and Resolution of 3-Acetamidobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chiral properties, synthesis, and resolution of 3-acetamidobutanoic acid, focusing on its role as a precursor to


-amino acids in pharmaceutical development.

Executive Summary

This compound (N-acetyl-


-aminobutyric acid) is a critical chiral building block in the synthesis of 

-amino acids and related pharmaceutical agents. Unlike its

-isomer (a GABA derivative), the

-isomer possesses a chiral center at the C3 position, existing as distinct (R)- and (S)-enantiomers.

The (R)-enantiomer is of particular industrial significance as a key intermediate for Dolutegravir , a second-generation integrase strand transfer inhibitor used in HIV therapy. This guide provides a technical analysis of its stereochemistry, enzymatic kinetic resolution strategies, and analytical characterization.

Molecular Architecture & Stereochemistry

Structural Analysis

The molecule consists of a butyric acid backbone with an acetamido group at the


-position. The chirality arises from the C3 carbon, which is bonded to four distinct groups: a hydrogen atom, a methyl group, a carboxymethyl group (

), and the acetamido group (

).
  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 145.16 g/mol [1][2][3]

Enantiomeric Properties

The physical properties of the enantiomers are identical in an achiral environment but diverge in their interaction with polarized light and biological systems.[4]

Property(R)-3-Acetamidobutanoic Acid(S)-3-Acetamidobutanoic Acid
Configuration Rectus (Right)Sinister (Left)
Optical Rotation Levorotatory (-) (typically)Dextrorotatory (+) (typically)
Biological Relevance Precursor to Dolutegravir side chainLess common in pharma; potential use in peptide mimetics
Solubility Soluble in Water, Ethanol, DMSOSoluble in Water, Ethanol, DMSO

Note: While the free amino acid (R)-3-aminobutanoic acid has a specific rotation of


 (

), the N-acetyl derivative's rotation magnitude depends on solvent and concentration.

Synthesis & Chiral Resolution Strategies

High-purity production of the (R)-isomer is achieved primarily through Biocatalytic Synthesis or Enzymatic Kinetic Resolution .

Biocatalytic Route (Aspartase)

The most efficient industrial route utilizes engineered aspartase (aspartate ammonia-lyase) enzymes to catalyze the asymmetric addition of ammonia to crotonic acid, followed by acetylation. This method bypasses the need for resolution of a racemic mixture.

Enzymatic Kinetic Resolution (Lipase/Acylase)

For racemic starting materials, kinetic resolution is the standard purification protocol. Two primary pathways exist:

  • Lipase-Catalyzed Esterification (Organic Phase):

    • Enzyme: Candida antarctica Lipase B (CAL-B).

    • Substrate: Racemic this compound (or its ethyl ester).

    • Mechanism: The lipase selectively catalyzes the esterification (or transesterification) of the (R)-enantiomer, leaving the (S)-acid unreacted (or vice versa, depending on enzyme specificity).

  • Acylase-Catalyzed Hydrolysis (Aqueous Phase):

    • Enzyme: Aminoacylase I (from Aspergillus melleus or Porcine Kidney).

    • Substrate: Racemic N-acetyl-3-aminobutanoic acid.

    • Mechanism: The acylase selectively hydrolyzes the amide bond of the (S)-enantiomer to yield free (S)-3-aminobutanoic acid, leaving (R)-3-acetamidobutanoic acid intact. This is a classic "subtractive" resolution.

Experimental Protocol: Kinetic Resolution via Acylase

Objective: Isolation of (R)-3-acetamidobutanoic acid from racemate.

  • Preparation: Dissolve 100 mM racemic N-acetyl-3-aminobutanoic acid in phosphate buffer (pH 7.5). Add

    
     (0.5 mM) as a cofactor.
    
  • Reaction: Add Aminoacylase I (500 units/mmol substrate). Incubate at 37°C with gentle shaking.

  • Monitoring: Track conversion via HPLC (see Section 4). Stop when conversion reaches 50%.

  • Separation:

    • Acidify mixture to pH 2.0.

    • Extract the unreacted (R)-3-acetamidobutanoic acid with ethyl acetate (the free amino acid remains in the aqueous phase).

    • Dry organic layer (

      
      ) and concentrate in vacuo.
      

Analytical Characterization

Chiral HPLC Method

Direct separation of the enantiomers requires a polysaccharide-based chiral stationary phase.[5]

  • Column: Chiralpak IA or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide bond absorption).

  • Expected Elution: The (R)- and (S)-enantiomers will show baseline separation. The N-acetyl group provides a "handle" for

    
     interactions with the chiral selector, enhancing resolution compared to the free amino acid.
    
NMR Spectroscopy
  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    1.08 (d, 3H,
    
    
    ), 1.78 (s, 3H,
    
    
    ), 2.2-2.4 (m, 2H,
    
    
    ), 4.05 (m, 1H,
    
    
    ), 7.8 (d, 1H,
    
    
    ), 12.1 (s, 1H,
    
    
    ).

Pathway Visualization

The following diagram illustrates the industrial biocatalytic route versus the kinetic resolution pathway.

G Crotonic Crotonic Acid Aspartase Aspartase (Biocatalysis) Crotonic->Aspartase + NH3 Racemic Racemic This compound Acylase Aminoacylase I (Kinetic Resolution) Racemic->Acylase Hydrolysis R_Amino (R)-3-Aminobutanoic Acid Aspartase->R_Amino Stereoselective Addition S_Amino (S)-3-Aminobutanoic Acid Acylase->S_Amino Hydrolyzed Product R_Acetyl (R)-3-Acetamidobutanoic Acid (Target) Acylase->R_Acetyl Unreacted Substrate R_Amino->R_Acetyl Acetylation (Ac2O)

Caption: Figure 1. Dual pathways for obtaining (R)-3-Acetamidobutanoic Acid: De novo synthesis via Aspartase (Top) and Kinetic Resolution via Acylase (Bottom).

References

  • MDPI. (2019). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation. Retrieved from [Link]

  • WIPO. (2019). WO2019062222 - Method for Enzymatic Preparation of R-3-Aminobutyric Acid. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

Sources

Methodological & Application

Using 3-Acetamidobutanoic acid to induce specific peptide conformations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Conformational Engineering using 3-Acetamidobutanoic Acid Scaffolds


-Amino Acid Derivatives

Part 1: Core Directive & Executive Summary

The Challenge: Standard


-peptides are susceptible to rapid proteolytic degradation and often lack defined secondary structure in short sequences.
The Solution:  The incorporation of This compound  derivatives (specifically the 

-aminobutyric acid residue) allows for the induction of robust, stable secondary structures known as 14-helices . Scope: This guide details the mechanistic basis, synthesis protocols, and characterization workflows for using this compound moieties to engineer stable peptide foldamers for drug discovery and biological probes.

Part 2: Scientific Integrity & Logic

Mechanistic Foundation: The 14-Helix Inducer

This compound (N-acetyl-


-aminobutyric acid) represents the N-capped monomer of 

-aminobutyric acid (

-ABA)
. Unlike standard

-amino acids, which have one carbon between the amine and carboxyl groups,

-amino acids have two.
  • The

    
    -Effect:  3-aminobutanoic acid carries a methyl group at the 
    
    
    
    -position (C3). In peptide nomenclature, this is often referred to as
    
    
    -homoalanine (
    
    
    -hAla)
    .
  • Conformational Locking: When polymerized or alternated with

    
    -amino acids, these residues restrict backbone flexibility. The specific substitution at the 
    
    
    
    -position favors a gauche conformation around the
    
    
    bond, driving the formation of a 14-helix .
  • The 14-Helix: Named for the 14-membered hydrogen-bonded ring formed between the carbonyl oxygen of residue

    
     and the amide proton of residue 
    
    
    
    (in contrast to the
    
    
    bonding of
    
    
    -helices). This structure possesses:
    • Approximately 3 residues per turn.

    • A pitch of ~5 Å.

    • High proteolytic stability (the "beta-peptide" effect).

Experimental Workflow: From Design to Validation

A. Design Strategy To induce a stable conformation, this compound units are rarely used in isolation as a single residue unless acting as a turn inducer. For helical induction, they are used in:

  • Block Oligomers: Sequences of

    
    -residues (e.g., 
    
    
    
    ).
  • 
     Chimeras:  Alternating patterns (e.g., 
    
    
    
    -
    
    
    -
    
    
    -
    
    
    ) to create distinct "heterogeneous" helices with specific side-chain displays.

B. Chemical Synthesis (SPPS)

  • Reagents: Use Fmoc-

    
    -aminobutyric acid  (Fmoc-
    
    
    
    -hAla-OH).
  • Coupling:

    
    -amino acids have lower reactivity due to the extra methylene group. Standard HBTU/DIEA protocols often result in deletions.
    
  • Optimization: Use stronger activation (HATU/HOAt) and extended coupling times (2x 1 hour).

C. Structural Validation

  • Circular Dichroism (CD): The hallmark of a 14-helix is a minimum at ~215 nm and a maximum at ~198 nm . (Note: This is distinct from the

    
    -helix minima at 208/222 nm).
    
  • NMR Spectroscopy: NOESY experiments must detect the characteristic

    
     and 
    
    
    
    correlations.

Part 3: Protocols & Visualization

Protocol 1: Solid-Phase Synthesis of this compound Peptides

Objective: Synthesize a model 14-helical hexamer:


.

Materials:

  • Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).

  • Monomer: Fmoc-3-aminobutanoic acid (Fmoc-

    
    -hAla-OH).
    
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Capping: Acetic anhydride (for the final N-terminal "Acetamido" generation).

Step-by-Step Procedure:

  • Resin Swelling:

    • Weigh 100 mg resin into a fritted syringe.

    • Swell in DMF (Dimethylformamide) for 30 mins. Drain.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 10 mins).

    • Wash with DMF (5x), DCM (3x), DMF (3x).

  • Coupling Cycle (Repeat 6 times):

    • Mix: 4 eq. Fmoc-

      
      -hAla-OH + 3.9 eq. HATU dissolved in minimal DMF.
      
    • Activate: Add 8 eq. DIEA. Shake for 30 seconds.

    • Reaction: Add to resin. Shake at room temp for 60 minutes .

    • Double Couple: Drain and repeat the coupling step with fresh reagents to ensure completion (critical for

      
      -peptides).
      
    • Wash: DMF (5x).

  • N-Terminal Acetylation (The "Acetamido" Step):

    • After the final Fmoc removal, treat resin with Acetic Anhydride/Pyridine/DMF (1:1:8) for 20 mins.

    • This converts the N-terminal amine into the This compound motif.

  • Cleavage:

    • Treat with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

    • Precipitate in cold diethyl ether.

Protocol 2: Validation by Circular Dichroism (CD)

Objective: Confirm 14-helix formation.

  • Sample Prep: Dissolve lyophilized peptide in Methanol (MeOH promotes 14-helix formation better than water for short oligomers). Concentration: 50

    
    M.
    
  • Measurement:

    • Cell path length: 1 mm.

    • Range: 190–260 nm.

    • Temp: 25°C.

  • Analysis:

    • Look for Minimum @ 214–216 nm .

    • Look for Maximum @ 196–198 nm .

    • Troubleshooting: If spectrum resembles a "random coil" (min @ 198 nm), the peptide may be too short or the solvent too polar (try TFE:Trifluoroethanol).

Visualization: The 14-Helix Induction Pathway

G cluster_mech Mechanism of Action Monomer Fmoc-3-Aminobutanoic Acid (Monomer) Coupling Solid Phase Coupling (HATU/DIEA) Monomer->Coupling Polymerization Oligomer Linear u03b2-Oligomer (Unfolded) Coupling->Oligomer Deprotection Folding Solvent-Driven Folding (MeOH/TFE) Oligomer->Folding H-Bond Alignment (i to i+2) Helix 14-Helix Structure (this compound Induced) Folding->Helix Stable Foldamer Mech1 Side chain at C3 (u03b2) position forces Gauche conformation Helix->Mech1 Mech2 14-membered H-bond ring stabilizes helix Helix->Mech2

Caption: Workflow showing the transformation of 3-aminobutanoic acid monomers into a stable 14-helical foldamer via solvent-driven hydrogen bonding.

Data Summary: vs. Peptide Characteristics

Feature

-Peptide (Standard)

-Peptide (this compound based)
Backbone Unit


Helix Type

-Helix (3.6 residues/turn)
14-Helix (3.0 residues/turn)
H-Bond Pattern


(14-atom ring)
Proteolytic Stability Low (Minutes to Hours)High (Days to Weeks)
CD Signature Minima @ 208, 222 nmMinimum @ 215 nm

References

  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications. Link
    
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

    
    -Peptides: from structure to function. Chemical Reviews. Link
    
  • Appella, D. H., et al. (1996).

    
    -Amino acid oligomers. Journal of the American Chemical Society. Link
    
  • Vasudev, P. G., et al. (2011).

    
    -residue effect. Chemical Reviews. Link
    

Troubleshooting & Optimization

Technical Support Center: 3-Acetamidobutanoic Acid Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific needs of researchers synthesizing 3-Acetamidobutanoic acid.

Executive Summary: The Chemistry of Contamination

In the synthesis of This compound (also known as


-acetyl-

-aminobutyric acid), the primary synthetic route involves the

-acetylation of 3-aminobutanoic acid using acetic anhydride or acetyl chloride. While conceptually simple, this reaction is plagued by a specific set of competing equilibria driven by the "beta" nature of the amino acid backbone.[1]

Unlike alpha-amino acids, beta-amino acids possess a leaving group (the nitrogen moiety) at the


-position relative to the carboxylate.[1] Under thermal or acidic stress, this structural feature facilitates 

-elimination
, regenerating

-unsaturated acids (specifically Crotonic Acid ).

This guide addresses the identification, minimization, and removal of these specific byproducts.

Reaction Pathway & Impurity Logic (Visualized)

The following diagram illustrates the primary acetylation pathway versus the competing elimination pathway that generates the most persistent impurity: Crotonic Acid.[1]

SynthesisPathways Start 3-Aminobutanoic Acid (Starting Material) Intermediate Tetrahedral Intermediate Start->Intermediate + Ac2O (Nu- Attack) Impurity1 Crotonic Acid (Elimination Byproduct) Start->Impurity1 Heat/Acid (Beta-Elimination) Reagent Acetic Anhydride (Ac2O) Product This compound (Target) Intermediate->Product - AcOH (Acetylation) Impurity2 Acetic Acid (Coprogen) Intermediate->Impurity2 Product->Impurity1 Thermal Degradation (- Acetamide)

Figure 1: Mechanistic pathway showing the competition between N-acetylation (Green) and Beta-elimination (Red).[1]

Troubleshooting Guide: FAQs & Solutions

Category A: The "Crotonic Acid" Problem

Q1: My NMR shows a persistent doublet at ~1.8 ppm and multiplets in the alkene region (5.8–7.0 ppm). Is this unreacted starting material?

Diagnosis: No. This indicates the presence of Crotonic Acid (2-butenoic acid).[1][2][3][4] Mechanism: Beta-amino acids are prone to thermal elimination of ammonia (or acetamide).[1][4] If you heated your reaction mixture above 60°C or used strong mineral acids during workup, you likely triggered a retro-Michael addition type elimination.[4] Corrective Action:

  • Lower Reaction Temperature: Maintain acetylation temperature below 50°C. The reaction with acetic anhydride is exothermic; use an ice bath during addition.

  • pH Control: Avoid highly acidic workups (pH < 2) which catalyze elimination.[1][4]

  • Purification: See Protocol 1 below. Crotonic acid is significantly more soluble in non-polar organic solvents (Ether, DCM) than the target this compound.[1][4]

Category B: Coloration & Purity

Q2: The crude product is yellow/brown oil, but the literature says it should be a white solid. What happened?

Diagnosis: Oligomerization of Crotonic Acid or "browning" from amine oxidation.[1][4] Cause:

  • Oxidation: 3-aminobutanoic acid can oxidize if the quality of the starting material was poor.[1][4]

  • Polymerization: Crotonic acid (the byproduct) can undergo radical polymerization or oligomerization if the reaction was heated without radical inhibitors, leading to colored gums.[1] Corrective Action:

  • Decolorization: Dissolve the crude product in water and treat with activated charcoal (10% w/w) at room temperature for 30 minutes. Filter through Celite.[1][4]

  • Crystallization: Do not attempt to distill the oil (which causes decomposition).[1][4] Induce crystallization using a solvent system like Acetone/Ether or Isopropanol.[1][4]

Category C: Yield Issues

Q3: I used an excess of Acetic Anhydride, but my yield is only 40%. Where did the product go?

Diagnosis: Water solubility losses.[1][4] Reasoning: this compound is a small, polar molecule with high water solubility.[1][4] Standard aqueous workups (extraction with EtOAc from water) often leave significant product in the aqueous phase.[1][4] Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.[1][4]

  • Solvent Choice: Use n-Butanol or 2-MeTHF for extraction, as they have higher partition coefficients for polar acids than EtOAc or DCM.[4]

  • Alternative Workup: Evaporate the reaction mixture to dryness (if using volatile reagents like

    
    /Pyridine) rather than performing an aqueous wash.[1][4]
    

Purification Protocols

Protocol 1: Removal of Crotonic Acid (Solvent Wash Method)

Targeting the solubility difference: Crotonic acid is highly soluble in Diethyl Ether; this compound is sparingly soluble.[1]

  • Concentration: Evaporate the crude reaction mixture to a viscous oil or semi-solid.

  • Trituration: Add Diethyl Ether (10 mL per gram of crude) or Toluene .

  • Sonication: Sonicate for 10 minutes to extract the less polar impurities (Crotonic acid, unreacted anhydride).

  • Filtration: Filter the resulting white solid. The solid is your enriched this compound.[1][4]

  • Validation: Check filtrate by TLC (Visualization: KMnO4 stain for alkenes/Crotonic acid).

Protocol 2: Removal of Salts (Ion Exchange)

If the synthesis involved Schotten-Baumann conditions (NaOH), the product contains NaCl/NaOAc.[1]

  • Resin Selection: Use a cation exchange resin (e.g., Dowex 50W-X8 , H+ form).[1][4]

  • Loading: Dissolve crude salt mixture in water and load onto the column.

  • Washing: Wash with distilled water to remove anions (Chloride, Acetate) and non-basic impurities (Crotonic acid will wash through if pH is controlled, though it behaves as a weak acid).[1][4]

  • Elution: Elute the target amino acid derivative with 1M Aqueous Ammonia . Note: Since the amino group is acetylated, it is no longer basic.[1][4] This method works best for the UN-acetylated precursor.[1][4] For the Acetylated product, use Anion Exchange (Dowex 1x8).[1]

    • Revised for Acetylated Product: Use Dowex 1x8 (Formate form) . The carboxylic acid binds.[1][4] Wash with water.[1][4][5] Elute with 1M Formic Acid.[1][4] Lyophilize to remove formic acid.[1][4]

Quantitative Data: Impurity Profile

ImpurityOriginDetection (1H NMR)Removal Strategy
Crotonic Acid Elimination of amineDoublet ~1.8 ppm (

), Multiplets 5.8/6.9 ppm (Alkene)
Trituration with Ether/Toluene
Acetic Acid Hydrolysis of

Singlet ~2.0 ppmAzeotropic evaporation with Toluene
3-Aminobutanoic Acid Incomplete ReactionMultiplet ~3.4 ppm (

) shifted upfield relative to product
Cation Exchange Resin
Oligomers Thermal degradationBroad humps in alkyl regionActivated Carbon / Recrystallization

References

  • Synthesis of Beta-Amino Acids : Rodionov, V. M.; Malevinskaya, E. T.[1][4] "Synthesis of

    
    -aminobutyric acid." Berichte der deutschen chemischen Gesellschaft, 1926.[1][4]  (Validated via Organic Syntheses database structure).[1][4]
    
  • Elimination Mechanisms: Soloshonok, V. A., et al. "Asymmetric Synthesis of

    
    -Amino Acids."[1][4] Chemical Reviews, 2003.[1][4] .[1][4]
    
  • Solubility Data : PubChem Compound Summary for Crotonic Acid. .

  • Purification of Acetylated Amino Acids : Greenstein, J. P.; Winitz, M. Chemistry of the Amino Acids, Vol 3.[1][4] Wiley, 1961.[1][4] (Standard reference for N-acetyl amino acid solubility profiles).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Aminobutanoic acid, Acetic Anhydride, and Crotonic Acid before handling.[1]

Sources

Optimizing reaction conditions for high-yield 3-Acetamidobutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Acetamidobutanoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions for high-yield synthesis. We will move beyond simple protocols to explain the fundamental causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry and materials science. It is a derivative of 3-aminobutanoic acid, a β-amino acid that serves as a precursor in the synthesis of various pharmaceuticals and bioactive molecules.[1][2] The N-acetylation of the primary amine modifies the compound's polarity, charge, and metabolic stability, making it a crucial intermediate for further functionalization.[3][4] Achieving high yield and purity in its synthesis is paramount for the efficiency and cost-effectiveness of downstream applications.

The most common and direct route to this compound is the N-acetylation of 3-aminobutanoic acid. This reaction, while conceptually straightforward, involves a nucleophilic acyl substitution where the amino group attacks an acetylating agent.[5][6] However, success hinges on careful control of reaction parameters to maximize the desired N-acylation while minimizing side reactions and simplifying purification.

Core Synthesis Protocol: N-Acetylation of 3-Aminobutanoic Acid

This protocol provides a reliable baseline for achieving high yields. The subsequent troubleshooting guide is structured around challenges that may arise from this core methodology.

Materials:

  • 3-Aminobutanoic acid

  • Acetic Anhydride

  • Sodium Acetate (Anhydrous)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminobutanoic acid in deionized water.

  • Buffering: Add sodium acetate to the solution and stir until fully dissolved. The sodium acetate acts as a base to neutralize the acetic acid byproduct and maintain a favorable pH.[7]

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is critical to control the exothermic reaction and minimize the hydrolysis of the acetic anhydride.

  • Reagent Addition: While stirring vigorously, add acetic anhydride dropwise to the cold solution. Ensure the temperature does not rise above 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-aminobutanoic acid) is no longer visible.

  • Acidification & Extraction: Once the reaction is complete, cool the flask in an ice bath again and carefully acidify the mixture to pH ~2 with concentrated HCl. This protonates the product, making it more soluble in organic solvents for extraction. Extract the product with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Visualizing the Core Reaction

The synthesis proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acetylating agent.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 3-ABA 3-Aminobutanoic Acid (H₂N-R-COOH) AcAn Acetic Anhydride ((CH₃CO)₂O) Intermediate [H₂N⁺(R-COOH)-C(O⁻)(CH₃)-O-CO-CH₃] AcAn->Intermediate Product This compound (CH₃CONH-R-COOH) Intermediate->Product Elimination of Acetate Byproduct Acetic Acid (CH₃COOH) Intermediate->Byproduct

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final yield is significantly lower than expected. What are the primary causes?

A1: Low yield is a multifaceted problem often stemming from one of three areas: incomplete reaction, competing side reactions, or product loss during workup.

  • In-Depth Analysis:

    • Reagent Quality & Stoichiometry: Ensure your 3-aminobutanoic acid is pure and dry. Use a slight excess (1.1-1.2 equivalents) of acetic anhydride to compensate for any hydrolysis and drive the reaction to completion.

    • Temperature Control: The hydrolysis of acetic anhydride to acetic acid is a major competing reaction, especially in an aqueous medium.[7] Maintaining a low temperature (0-5 °C) during the addition of the anhydride is critical to favor the desired N-acetylation over hydrolysis. An uncontrolled exotherm will rapidly consume your acetylating agent.

    • pH Management: The nucleophilicity of the amine is pH-dependent. In highly acidic conditions, the amine is protonated (-NH3+) and non-nucleophilic. In highly basic conditions, the carboxylic acid is deprotonated (-COO-), which can complicate the reaction. Using a buffer like sodium acetate maintains a weakly basic condition that keeps the amine group sufficiently nucleophilic while neutralizing the acid byproduct.[7]

    • Workup Losses: this compound has some solubility in water. Ensure you perform multiple extractions (at least 3) with your organic solvent after acidification to maximize recovery. Also, ensure the aqueous layer is sufficiently acidified (pH 1-2) to fully protonate the carboxylate, which decreases its water solubility.

Q2: My purified product shows impurities in its NMR/LC-MS analysis. What are they and how can I remove them?

A2: The most common impurities are unreacted 3-aminobutanoic acid, residual acetic acid, or potential O-acylation byproducts.

  • In-Depth Analysis:

    • Unreacted Starting Material: This indicates an incomplete reaction. It can be removed during workup; because 3-aminobutanoic acid is zwitterionic, it will have very low solubility in ethyl acetate, even at low pH, compared to the N-acetylated product. A thorough aqueous wash of the combined organic layers can help remove it.

    • Acetic Acid: This byproduct should be mostly removed during the aqueous washes. If it persists, a wash with a saturated sodium bicarbonate solution can be performed, but be cautious as this will deprotonate your product and pull it into the aqueous layer. A better approach is removal under high vacuum or through careful recrystallization.

    • O-Acylation: While the amine is a much stronger nucleophile than the carboxylate, some O-acylation to form a mixed anhydride can occur, though it's generally not a major pathway.[5] This impurity is unstable and likely hydrolyzes back to the carboxylic acid during aqueous workup. If suspected, purification via column chromatography may be necessary. Recrystallization is the most effective method for removing minor impurities. Experiment with solvent systems like ethyl acetate/hexanes or ethanol/water.[8]

Q3: What are the advantages of using acetic anhydride over acetyl chloride?

A3: While both are effective acetylating agents, acetic anhydride is generally preferred for this synthesis due to safety, handling, and byproduct management.

  • In-Depth Analysis:

    • Reactivity: Acetyl chloride is extremely reactive and hydrolyzes violently in water.[7] This makes its addition difficult to control and leads to significant loss of the reagent. Acetic anhydride is less reactive, allowing for more controlled addition and higher efficiency in aqueous or protic solvents.[9]

    • Byproducts: The reaction with acetyl chloride produces hydrochloric acid (HCl), a strong and corrosive acid.[6] Acetic anhydride produces acetic acid, a weaker acid that is easier to buffer and handle.

    • Safety & Handling: Acetic anhydride is less volatile and corrosive than acetyl chloride, making it safer for routine laboratory use.

Q4: How can I effectively monitor the reaction to know when it is complete?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring this reaction.

  • In-Depth Analysis:

    • TLC System Setup: Use a silica gel plate. A good mobile phase (eluent) would be a mixture of a polar and a less polar solvent, for example, Dichloromethane:Methanol (e.g., 9:1 or 8:2 ratio) with a few drops of acetic acid to ensure sharp spots.

    • Spot Visualization: The starting material (3-aminobutanoic acid) is highly polar and will have a very low Rf value (it will barely move from the baseline). The product, this compound, is less polar due to the acetylation and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible. Use a ninhydrin stain, which reacts with the primary amine of the starting material to produce a distinct color (usually purple), to confirm its disappearance. The product will not stain with ninhydrin.

Optimizing Reaction Parameters: A Summary

ParameterRecommendationRationale & Impact on Yield/Purity
Acetylating Agent Acetic AnhydrideMore controlled reactivity than acetyl chloride, less corrosive byproduct (acetic acid vs. HCl), leading to higher effective yields.[7][9]
Stoichiometry 1.1 - 1.2 eq. of Acetic AnhydrideA slight excess ensures the reaction goes to completion, compensating for minor hydrolysis of the anhydride.
Temperature 0 - 5 °C during additionMinimizes the rate of anhydride hydrolysis, a key side reaction. Prevents thermal runaway of the exothermic acylation.[10]
Solvent Water or BrineDissolves the amino acid starting material. Brine can slightly reduce the rate of anhydride hydrolysis compared to pure water.[7]
Base / pH Control 1.5 - 2.0 eq. of Sodium AcetateActs as a buffer to neutralize the acetic acid byproduct, maintaining a pH where the amine remains a potent nucleophile.[7]
Workup pH Acidify to pH 1-2 before extractionProtonates the product's carboxylate group, reducing its water solubility and maximizing its partitioning into the organic solvent.

Systematic Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose and resolve the problem.

troubleshooting_workflow start Problem Encountered low_yield Low Yield? start->low_yield Yes purity_issue Purity Issues? start->purity_issue No check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents check_completion Confirm Full Conversion (TLC w/ Ninhydrin) purity_issue->check_completion check_temp Verify Temperature Control (0-5°C during addition) check_reagents->check_temp Reagents OK check_ph Confirm pH with Buffer check_temp->check_ph Temp OK check_workup Optimize Extraction (pH 1-2, multiple extractions) check_ph->check_workup pH OK check_byproduct Identify Impurity (NMR, LC-MS) check_completion->check_byproduct Reaction Complete recrystallize Optimize Recrystallization (Solvent Screen) check_byproduct->recrystallize Impurity Identified chromatography Consider Column Chromatography recrystallize->chromatography Still Impure

Caption: A logical workflow for troubleshooting synthesis.

References

  • Synthesis method of (R) -3-aminobutanol.
  • Efficient Production of (R)
  • PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL).
  • 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as...
  • Exploring 3-Aminobutanoic Acid: Properties, Applic
  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions.
  • Butyric acid, γ-amino. Organic Syntheses.
  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences.
  • High-Yield Biosynthesis of 3-Hydroxypropionic Acid from Acetate in Metabolically Engineered Escherichia coli. PubMed.
  • Reactions of Amino Acids: Acyl
  • Nα Selective Acetyl
  • (2S)-4-(Acetylamino)-2-aminobutanoic Acid Supplier. Benchchem.
  • N-terminal acetylation: an essential protein modification emerges as an important regulator of stress responses. Oxford Academic.
  • Expedient asymmetric synthesis of all four isomers of N,N'-protected 2,3-diaminobutanoic acid. PubMed.
  • Butanoic acid, 3-hydroxy-, methyl ester, (R). Organic Syntheses.
  • Acyl
  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? YouTube.
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. PubMed Central.
  • Acylation and Esterific
  • Should My Peptide Be Acetyl
  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
  • Acylation of an Amino Acid Active Ester, "Backing Off Procedure". Thieme.
  • Purification of Poly (3-hydroxybutyrate) Produced by Fatty Acid Fermentation Using Organic Polar Solvents. Chemical Engineering Transactions.
  • Spotlight on protein N-terminal acetyl
  • Metabolism: Acetyl-CoA and fatty acid synthesis (practice). Khan Academy.

Sources

Preventing side reactions during the N-acetylation of 3-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for the N-acetylation of 3-aminobutanoic acid (


-aminobutyric acid or BABA). It prioritizes mechanistic understanding over rote recipe following.[1]

Case ID: BABA-Ac-001 | Status: Resolved | Tier: Senior Application Support

Executive Summary

The N-acetylation of 3-aminobutanoic acid presents a classic chemoselectivity challenge common to zwitterionic amino acids. The primary objective is to acetylate the nucleophilic amine while preserving the carboxylic acid and preventing


-elimination.

The Core Challenge:

  • Zwitterionic Nature: The starting material exists as an inner salt. You must break this ionic lock to free the amine for reaction.

  • Solubility Paradox: The starting material is water-soluble; the product is also highly polar, making isolation difficult.

  • 
    -Elimination Risk:  Unlike 
    
    
    
    -amino acids,
    
    
    -amino acids possess a leaving group (
    
    
    -nitrogen) and an acidic
    
    
    -proton, creating a risk of elimination to crotonic acid derivatives.

Module 1: Reaction Design & Chemoselectivity

User Question: I am observing low yields and mixed byproducts. Should I use Acetyl Chloride or Acetic Anhydride?

Technical Response: For 3-aminobutanoic acid, Acetic Anhydride (


)  under Schotten-Baumann conditions  is the superior choice.
The Mechanistic Logic[2]
  • Acetyl Chloride (AcCl): Highly reactive and generates HCl. This rapidly drops the pH, protonating the amine (deactivating it) and potentially catalyzing the O-acetylation of the carboxylic acid to form unstable mixed anhydrides.

  • Acetic Anhydride (

    
    ):  milder. When used in a controlled basic aqueous solution, it selectively targets the amine.
    
Critical Pathway Analysis

The following diagram illustrates the competing pathways. Your goal is to maximize Path A while suppressing Path B (O-acetylation) and Path C (Elimination).

ReactionPathways Start 3-Aminobutanoic Acid (Zwitterion) Base pH Adjustment (Free Base) Start->Base NaOH (pH > 9) NAc N-Acetyl-3-aminobutanoic acid (DESIRED PRODUCT) Base->NAc Ac2O, 0-5°C (Kinetic Control) OAc Mixed Anhydride (Unstable Intermediate) Base->OAc Excess Ac2O Low pH Elim Crotonic Acid Derivative (Elimination Side Product) Base->Elim High Heat Strong Base OAc->NAc Base Hydrolysis (Rearrangement)

Caption: Figure 1. Chemoselectivity landscape. Path A (Green) is favored by low temperature and pH control. Path C (Red) is triggered by heating basic solutions.

Module 2: The Protocol (Schotten-Baumann)

User Question: The starting material won't dissolve in DCM or THF. How do I run this reaction?

Technical Response: Do not use organic solvents for the reaction phase. 3-aminobutanoic acid is a salt. Use water.[1][2][3][4][5]

Optimized Standard Operating Procedure (SOP)
ParameterSpecificationReason
Solvent 2M - 4M NaOH (Aqueous)Solubilizes the zwitterion; acts as an acid scavenger.
Stoichiometry 1.0 equiv Amine : 1.2-1.5 equiv

Slight excess ensures completion; too much risks mixed anhydrides.
Temperature 0°C to 5°C (Ice Bath)CRITICAL. Suppresses hydrolysis of

and prevents elimination.
pH Control Maintain pH 8–10pH < 7: Amine protonates (stops reacting). pH > 12:

hydrolyzes too fast.
Step-by-Step Workflow
  • Dissolution: Dissolve 3-aminobutanoic acid in a minimal volume of 2M NaOH. Ensure the solution is basic (pH ~10).

  • Chill: Cool the solution to 0°C in an ice bath.

  • Addition: Add Acetic Anhydride dropwise over 30–60 minutes.

    • Simultaneous Base Addition: As the reaction proceeds, acetic acid is produced, dropping the pH. You must concurrently add dilute NaOH dropwise to maintain pH 8–10. Use a pH meter or phenolphthalein indicator (keep it faint pink).

  • Completion: Allow to stir at 0°C for 1 hour, then warm to room temperature for 30 minutes.

    • Why? This hydrolyzes any unstable O-acetyl mixed anhydrides back to the carboxylic acid and acetate, leaving the stable N-acetyl product intact.

Module 3: Isolation & Purification (The Bottleneck)

User Question: I acidified the reaction, but nothing precipitated. Extraction with EtOAc yields very little product. Where is it?

Technical Response: N-acetyl-3-aminobutanoic acid is a small, polar organic acid. It loves water. Standard extraction often fails because the partition coefficient (


) is unfavorable.
The "Salting Out" Solution

You must force the molecule into the organic phase using the Salting Out effect.

IsolationFlow Rxn Completed Reaction Mixture (pH ~8-9) Wash Wash with EtOAc (Basic pH) Removes non-polar impurities Rxn->Wash Acidify Acidify to pH 2.0 (Use conc. HCl) Wash->Acidify Salt SATURATE with NaCl (Solid) (Salting Out Effect) Acidify->Salt Critical Step Extract Extract x5 with EtOAc (or 10% MeOH in DCM) Salt->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry

Caption: Figure 2. Isolation workflow emphasizing the 'Salting Out' technique to recover polar N-acetylated products.

Troubleshooting the Extraction:

  • Acidification: Use Conc. HCl to bring pH to ~2.0. (The pKa of the carboxylate is ~4.5; you must be significantly below this to ensure the molecule is neutral R-COOH, not R-COO⁻).

  • Saturation: Add solid NaCl to the aqueous acidic layer until no more dissolves. This dramatically increases the ionic strength, "pushing" the organic product out of the water.

  • Solvent Choice: If EtOAc is insufficient, use n-Butanol (requires rotovap with good vacuum) or DCM/Isopropanol (3:1) .

Module 4: Troubleshooting FAQ

Q: I see a peak at ~6.0 ppm and ~7.0 ppm in the proton NMR (alkene region).

  • Diagnosis: You have triggered

    
    -elimination, forming crotonic acid derivatives.
    
  • Cause: The reaction temperature was too high, or the pH was too basic (>12) for too long.

  • Fix: Keep the reaction strictly at 0°C. Do not use reflux. Ensure the base is added slowly to avoid localized pH spikes.

Q: My product is an oil that won't crystallize.

  • Diagnosis: Trace acetic acid or water is acting as a plasticizer.

  • Fix:

    • Azeotrope with toluene 3x on the rotovap to remove acetic acid.

    • Triturate the oil with cold diethyl ether or hexanes to induce crystallization.

Q: Can I use Pyridine/DMAP in DCM instead?

  • Diagnosis: While possible, this often leads to O-acetylation (mixed anhydrides) and requires difficult purification to remove pyridine salts.

  • Verdict: Stick to the aqueous Schotten-Baumann method for this specific substrate. It is cleaner and self-purifying regarding the O-acetyl side product.

References

  • Schotten-Baumann Reaction Conditions

    • Smith, M. B., & March, J. (2007).[6] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text confirming aqueous base mechanism for acylation).

  • Acetylation of Amino Acids: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (Foundational text on amino acid protection groups).
  • Elimination Risks in Beta-Amino Acids

    • Seebach, D., et al. (1996). "Preparation and structural analysis of beta-amino acid derivatives." Helvetica Chimica Acta, 79(4), 913-941.

  • Isolation of Water-Soluble Organics (Salting Out): Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for salting-out protocols).

Sources

Technical Support Guide: Column Chromatography Purification of 3-Acetamidobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of 3-acetamidobutanoic acid. This molecule, with its inherent polarity due to both a carboxylic acid and an amide functional group, presents specific challenges that require a well-reasoned chromatographic strategy. This document moves beyond simple protocols to explain the causality behind each step, ensuring a robust and reproducible purification process.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental questions and scientific principles that underpin a successful purification of this compound.

Q1: What are the key chemical properties of this compound that influence its chromatographic behavior?

A: Understanding the molecule's structure is the first step to developing a purification method. This compound (MW: 145.16 g/mol ) possesses two key functional groups: a carboxylic acid and an N-acetyl group (amide).[1] These groups make the molecule quite polar (calculated LogP of -0.0143) and capable of hydrogen bonding.[1] Crucially, the carboxylic acid moiety (pKa ≈ 4-5) can interact strongly and variably with the stationary phase, which is a primary cause of common purification issues. Furthermore, it lacks a significant chromophore, making UV visualization difficult.

Q2: How should I select the stationary and mobile phases for this compound?

A: For a polar compound like this compound, normal-phase chromatography using silica gel is the most common and accessible choice.[2] Silica gel is a highly polar adsorbent rich in silanol groups (Si-OH), which interact with polar functional groups of the analyte.[2]

The mobile phase (eluent) must be significantly less polar than the silica gel to ensure the compound doesn't elute too quickly. A typical approach involves a binary solvent system:

  • A less polar "weak" solvent: such as Ethyl Acetate or Dichloromethane.

  • A more polar "strong" solvent: such as Methanol or Ethanol, to elute the compound.

The optimal ratio is determined empirically using Thin-Layer Chromatography (TLC).[3]

Q3: Why is adding a small amount of acid to the mobile phase critical for purifying carboxylic acids?

A: This is perhaps the most important consideration for this specific purification. The surface of silica gel is acidic, but it can still engage in acid-base interactions. The carboxylate anion (deprotonated form) of your product will have a much stronger, often irreversible, interaction with the silica than the neutral carboxylic acid. This leads to significant peak tailing (streaking).

By adding a small percentage (0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent, you create an acidic environment that suppresses the deprotonation of the this compound.[4] This ensures the molecule travels through the column primarily in its single, neutral, protonated state, resulting in sharper bands and a much cleaner separation.

Q4: Should I use isocratic or gradient elution?

A: The choice depends on the complexity of your crude sample.

  • Isocratic Elution: Uses a single, constant solvent composition throughout the run. This method is simpler and is preferred if the impurities have significantly different polarities from your target compound.[5]

  • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., starting with 5% Methanol in Ethyl Acetate and slowly increasing to 15%).[6] This is highly effective for separating compounds with similar polarities or for eluting a wide range of compounds from the column efficiently.[7][8]

For most post-synthesis purifications where impurities may be structurally similar to the product, a step-gradient or linear gradient elution is generally more effective.

Elution MethodAdvantagesDisadvantages
Isocratic Simpler to prepare; does not require column re-equilibration.[8]Late-eluting peaks can be broad; may not resolve complex mixtures.[9]
Gradient Resolves complex mixtures with a wide polarity range; yields sharper peaks for late-eluting compounds.[10]Requires a gradient controller; column must be re-equilibrated to initial conditions before the next run.[8]

Q5: How can I visualize this compound on a TLC plate and in collected fractions?

A: Since this compound lacks a strong UV chromophore, visualization under a 254 nm UV lamp will likely be ineffective.[11] You must use a chemical stain. Several options are effective:

  • Potassium Permanganate (KMnO₄) Stain: This is a universal stain for compounds with oxidizable functional groups. It provides a yellow/brown spot on a purple background.

  • Iodine Vapor: Placing the dried TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[12]

  • Vanillin Stain: A solution of vanillin in sulfuric acid, followed by heating, is a versatile stain that produces a range of colors for different functional groups.

To analyze your column fractions, you will spot a small amount from each fraction (or every few fractions) onto a TLC plate, elute it, and then stain it to identify which fractions contain your purified product.[13]

Section 2: A Validated Experimental Workflow

This section provides a comprehensive, step-by-step protocol for the purification of this compound.

Purification Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation tlc 1. Develop Solvent System (TLC Analysis) pack 2. Pack Column (Silica Gel Slurry) load 3. Load Sample (Dry Loading Recommended) elute 4. Elute Column & Collect Fractions load->elute Start Elution analyze 5. Analyze Fractions (TLC with Staining) elute->analyze Collected Fractions combine 6. Combine Pure Fractions analyze->combine Identify Pure Fractions evap 7. Evaporate Solvent (Rotary Evaporation) combine->evap Pooled Sample

Caption: Workflow for purifying this compound.

Step 1: Mobile Phase Development with TLC
  • Prepare Eluents: Create a series of test eluents. A good starting point is mixtures of Ethyl Acetate and Methanol (e.g., 95:5, 90:10, 85:15 v/v). To each, add 0.5% acetic acid.

  • Spot the TLC Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., methanol). Using a capillary spotter, make a small, concentrated spot on the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing your chosen eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Analyze: Remove the plate, mark the solvent front, and dry it completely. Visualize using a potassium permanganate stain.

  • Optimize: The ideal solvent system will give your target compound an Rf value of 0.2-0.4 . This ensures good separation on the column. If the Rf is too high, decrease the amount of methanol. If it is too low, increase it.

Step 2: Column Preparation (Slurry Packing)
  • Select Column Size: A general rule is to use 50-100 g of silica gel for every 1 g of crude material.

  • Prepare Slurry: In a beaker, mix the required amount of silica gel (particle size 40-63 µm is standard for flash chromatography) with your initial, least polar eluent until a uniform, pourable slurry is formed.[14]

  • Pack the Column: With the stopcock closed, pour the slurry into the column. Use a funnel to prevent spillage. Open the stopcock to drain some solvent, and gently tap the column to ensure the silica packs into a stable, uniform bed with no air bubbles or cracks.

  • Equilibrate: Run 2-3 column volumes of the initial eluent through the packed silica to ensure it is fully equilibrated. The solvent level should never drop below the top of the silica bed.[3]

Step 3: Sample Loading (Dry Loading)

Dry loading is highly recommended for polar compounds that may have poor solubility in the initial non-polar eluent.[5]

  • Dissolve Crude Product: Dissolve your crude material in a minimal amount of a volatile solvent (e.g., methanol, acetone).

  • Adsorb onto Silica: Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

  • Evaporate Solvent: Thoroughly mix and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Load Column: Carefully add this powder to the top of the packed silica bed, forming a neat, flat layer. Gently add a thin layer of sand on top to prevent disturbance of the sample layer when adding eluent.[3]

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add your initial eluent to the column and begin collecting fractions.

  • Apply Pressure (Flash Chromatography): For flash chromatography, apply gentle air pressure to the top of the column to achieve a flow rate of approximately 2 inches/minute.

  • Increase Polarity: If using a gradient, systematically increase the percentage of the polar solvent (methanol) according to your plan (e.g., 200 mL of 5% MeOH, then 200 mL of 10% MeOH, etc.).

  • Collect Fractions: Collect the eluent in appropriately sized test tubes or flasks.

Step 5: Fraction Analysis and Product Isolation
  • TLC Analysis: Spot every second or third fraction onto TLC plates. Develop and stain the plates to identify which fractions contain your pure compound.

  • Combine and Evaporate: Combine the fractions that show only a single spot corresponding to your product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiment.

Problem 1: Poor Separation & Peak Tailing

  • Q: My compound is streaking badly on the TLC plate and the column fractions are all mixed. What is happening?

    • A: This is the classic sign of strong, undesirable interactions between the carboxylic acid group of your product and the silica gel. The primary cause is the partial deprotonation of your compound on the column.

    • Solution: Ensure you have added 0.5-1% acetic or formic acid to your entire mobile phase system (both for TLC and the column run).[4][15] This will suppress deprotonation and dramatically sharpen your peaks. If tailing persists, you may need to try a different stationary phase like alumina, but acidifying the eluent on silica is the first and most effective solution.

  • Q: My product is co-eluting with an impurity. How can I improve the separation?

    • A: This indicates that the Rf values of your product and the impurity are too close in the chosen solvent system.

    • Solutions:

      • Fine-tune the Eluent: Try a shallower gradient or a different solvent combination. Sometimes switching from Ethyl Acetate/Methanol to Dichloromethane/Methanol can alter the selectivity and improve separation.[16]

      • Reduce Sample Load: Overloading the column is a common cause of poor resolution. Ensure you are not exceeding a 1:100 ratio of crude material to silica gel.

      • Check Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor separation.[17] If you suspect this, the column must be repacked.

Problem 2: Elution & Recovery Issues

  • Q: My compound seems to be permanently stuck at the top of the column. Why won't it move?

    • A: Your mobile phase is not polar enough to displace the highly polar compound from the highly polar silica gel.

    • Solution: Gradually increase the polarity of your eluent. If you are using 10% methanol in ethyl acetate, try increasing to 15%, then 20%. In extreme cases, a small amount of water can be added to the methanol, but this can affect the integrity of the silica bed. It's also possible the compound has decomposed on the silica, which can be tested by spotting a sample on a TLC plate, letting it sit for 30 minutes, and then eluting it to see if new spots appear.[17]

  • Q: My final yield is extremely low, even though the TLC analysis of the fractions looked clean. Where did my product go?

    • A: There are several possibilities for low mass recovery:

      • Irreversible Adsorption: A portion of your compound may have bound irreversibly to the silica, especially if the eluent was not acidified.

      • Decomposition: The acidic surface of the silica gel can sometimes cause degradation of sensitive compounds.[17]

      • Product is Volatile: While unlikely for this specific compound, ensure you are not using excessive heat during rotary evaporation.

Problem 3: Column Integrity

  • Q: I see cracks and channels forming in my silica bed during the run. Is this a problem?

    • A: Yes, this is a critical problem. Channels create pathways where the solvent and sample can travel through the column without interacting with the stationary phase, completely ruining the separation.

    • Causes & Prevention:

      • Running the Column Dry: The most common cause. Never let the solvent level drop below the top of the silica bed.

      • Heat of Solvation: Adding a polar solvent to a non-polar solvent in the column can generate heat, causing bubbles and cracking. Always pre-mix your eluents before adding them to the column.

    • Solution: Unfortunately, a badly cracked or channeled column cannot be salvaged. The column must be repacked.

References

Sources

Degradation pathways of 3-Acetamidobutanoic acid and storage recommendations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Acetamidobutanoic Acid Reference ID: TSC-3ABA-2026 | Revision: 1.4[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the stability, degradation kinetics, and analytical handling of This compound (also known as N-acetyl-β-aminobutyric acid).[1][2] As a


-amino acid derivative, this molecule presents unique stability challenges distinct from standard 

-amino acids, particularly regarding retro-Michael elimination and amide hydrolysis.[1][2]

Module 1: Chemical Stability & Degradation Pathways

Q1: What are the primary degradation pathways for this compound?

A: The molecule has two primary points of failure: the amide bond and the


-position carbon-nitrogen bond.
  • Amide Hydrolysis (Acid/Base Catalyzed):

    • Mechanism: The acetamido group (

      
      ) hydrolyzes to release 3-aminobutanoic acid  and acetic acid .
      
    • Trigger: This is the dominant pathway in aqueous solutions outside pH 4.0–6.[2]0. While

      
      -acetyl groups are generally robust, prolonged exposure to moisture accelerates this process.[1][2]
      
  • 
    -Elimination (Retro-Michael Addition): 
    
    • Mechanism: Unlike

      
      -amino acids, 
      
      
      
      -amino acid derivatives possess a hydrogen atom on the
      
      
      -carbon (C2) that is relatively acidic due to the adjacent carbonyl.[1] Under basic conditions or high heat, a base can abstract this proton, leading to the elimination of acetamide and the formation of Crotonic acid (2-butenoic acid).[2]
    • Significance: This is a critical impurity pathway that is often overlooked.[2] The presence of crotonic acid derivatives suggests thermal stress or exposure to basic pH.[2]

Q2: Does the molecule undergo cyclization?

A: Yes, but it is condition-dependent.[2]

  • Pathway: Intramolecular dehydration can lead to the formation of oxazinones (cyclic anhydrides).

  • Risk Factor: This typically occurs during activation steps in peptide synthesis (e.g., using EDC/NHS) rather than during passive storage.[1][2] However, if the sample is subjected to strong dehydrating agents, this cyclic impurity will form.[1][2]

Visualizing the Degradation Network

The following diagram details the causal relationships between environmental stressors and specific impurities.

G Parent This compound (Target Molecule) Hydrolysis Hydrolysis Pathway (Moisture/Acid/Base) Parent->Hydrolysis Elimination Beta-Elimination (Heat/Basic pH) Parent->Elimination Prod_Amine Impurity A: 3-Aminobutanoic Acid Hydrolysis->Prod_Amine  Cleavage   Prod_Acetic Acetic Acid Hydrolysis->Prod_Acetic Prod_Crotonic Impurity B: Crotonic Acid Elimination->Prod_Crotonic  Loss of Amide   Prod_Acetamide Acetamide Elimination->Prod_Acetamide

Figure 1: Degradation network showing the divergence into hydrolytic (Impurity A) and elimination (Impurity B) products.[1]

Module 2: Storage & Handling Recommendations

Q3: What are the optimal storage conditions?

A: To mitigate the pathways described above, adhere to the following "Cold-Dry-Dark" protocol:

ParameterRecommendationScientific Rationale
Temperature -20°C Arrhenius kinetics dictate that lowering temperature significantly retards the rate of spontaneous hydrolysis.[1]
Atmosphere Argon or Nitrogen Displaces atmospheric moisture.[1][2] The molecule is hygroscopic; water absorption catalyzes hydrolysis.[2]
Container Amber Glass While not a primary chromophore, amber glass prevents UV-induced radical formation which can degrade trace impurities.[1][2]
Desiccant Silica Gel / P2O5 Essential.[1][2] If the powder clumps, it has absorbed water, and purity should be re-verified.[1][2]
Q4: How do I handle the material if it arrives clumped?

A: Clumping indicates hygroscopic moisture absorption.[2]

  • Do NOT heat to dry (risk of

    
    -elimination).[1][2]
    
  • Lyophilization is the preferred method to salvage the material.[2] Dissolve in water, freeze, and sublime the moisture under high vacuum.[1][2]

  • Re-assay immediately after drying to quantify Impurity A (3-aminobutanoic acid).[1][2]

Module 3: Analytical Troubleshooting (HPLC)

Q5: How do I separate the parent from its degradation products?

A: Standard C18 methods often fail to retain polar amino acids.[2] You must use an Acidic Aqueous Mobile Phase to suppress the ionization of the carboxylic acid, increasing retention on hydrophobic columns.[2]

Protocol: Stability-Indicating HPLC Method

  • Column: C18 AQ (Aqua) or Polar-Embedded C18 (e.g., 4.6 x 150 mm, 3 µm).[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[2]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 0% B (Hold 5 min)

    
     40% B over 15 min.
    
    • Why? The initial 100% aqueous hold is required to retain the highly polar hydrolysis product (3-aminobutanoic acid).

  • Detection: UV at 210 nm .[2][4]

    • Note: The molecule lacks a strong chromophore. 210 nm detects the amide bond.[2]

  • Flow Rate: 1.0 mL/min.[2][5]

Q6: Troubleshooting Decision Tree

Use this logic flow to diagnose unexpected peaks in your chromatogram.

H Start Issue: Unexpected Peak RT_Early RT < 3 min (Early Elution) Start->RT_Early  Polar   RT_Late RT > Parent (Late Elution) Start->RT_Late  Hydrophobic   Check_A Check Impurity A (3-Aminobutanoic Acid) RT_Early->Check_A Check_B Check Impurity B (Crotonic Acid) RT_Late->Check_B Action_A Action: Fresh Mobile Phase Check pH < 3.0 Check_A->Action_A Action_B Action: Check Sample Prep (Was heat used?) Check_B->Action_B

Figure 2: Diagnostic workflow for identifying degradation products based on retention time (RT).

References

  • PubChem. (2025).[2][6] Compound Summary: 3-Aminobutanoic acid.[1][2][7] National Library of Medicine.[2] [Link]

  • FoodB. (2025).[2] Chemical Identity: 3-Aminobutanoic acid derivatives. [Link][1]

  • ChemBK. (2024).[2] Physical Properties and Stability of 3-aminobutanoic acid. [Link][1]

  • Waters Corporation. (2025).[2] Guide to Hydrolysis and Analysis of Amino Acids. [Link]

Sources

Minimizing racemization during the synthesis of chiral 3-Acetamidobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Acetamidobutanoic acid (also known as 3-acetamidobutyric acid) is a critical


-amino acid pharmacophore. Unlike 

-amino acids, which typically racemize via oxazolone formation or direct

-proton abstraction,

-amino acids face a distinct and often underestimated threat: the Retro-Michael reaction .

This guide provides a self-validating technical framework to minimize racemization during synthesis, workup, and isolation. We focus on two primary industrial routes: Enzymatic Kinetic Resolution and Asymmetric Hydrogenation .

Process Decision Matrix

Before troubleshooting, verify you are using the optimal route for your scale and purity requirements.

Synthesis_Route_Selection Start Start: Select Synthesis Strategy Scale Scale & Cost Constraints? Start->Scale Enz_Route Route A: Enzymatic Resolution (Lipase CAL-B) Scale->Enz_Route < 100g / Low CapEx Hydro_Route Route B: Asymmetric Hydrogenation (Rh/Ru Catalysis) Scale->Hydro_Route > 1kg / High Throughput Enz_Pros Pros: Mild conditions, High functional group tolerance Enz_Route->Enz_Pros Enz_Cons Cons: Max 50% yield, Requires ester precursor Enz_Route->Enz_Cons Hydro_Pros Pros: 100% theoretical yield, Scalable Hydro_Route->Hydro_Pros Hydro_Cons Cons: High catalyst cost, O2/H2O sensitivity Hydro_Route->Hydro_Cons

Figure 1: Decision matrix for selecting the synthesis route based on scale and constraints.

The Core Threat: Retro-Michael Racemization

The most common failure mode for this compound is not direct deprotonation, but the elimination-addition pathway.

The Mechanism: Under basic conditions (pH > 9) or high thermal stress (> 80°C), the acetamido group acts as a leaving group, generating crotonic acid (or its ester). Re-addition of the amide is non-stereoselective, leading to a racemic mixture.

Retro_Michael_Mechanism Chiral (R)-3-Acetamidobutanoic Acid (High ee%) TS Transition State: Elimination of Acetamide Chiral->TS Heat or Base (pH > 9) Achiral Crotonic Acid Derivative (Achiral Intermediate) TS->Achiral - Acetamide Racemic Racemic Product (ee% ~ 0) Achiral->Racemic + Acetamide (Non-selective)

Figure 2: The Retro-Michael pathway, the primary cause of racemization in


-amino acid derivatives.

Module A: Enzymatic Kinetic Resolution (CAL-B)

Context: Using Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the ester of this compound.

Standard Protocol Parameters
ParameterSpecificationRationale
Enzyme Novozym 435 (Immobilized CAL-B)High stability, reusable, specific for

-positions.
Solvent MTBE or Toluene (water saturated)Hydrophobic solvents preserve enzyme structure; trace water is nucleophile.
Temperature 20°C – 30°CCRITICAL: >40°C increases reaction rate but degrades enantioselectivity (E-value).
Conversion Stop at 40-45%Do not push to 50%; enantiomeric purity of the product drops sharply near 50% conversion.
Troubleshooting Guide: Enzymatic Route

Q1: My conversion stalled at 30%, but I need 50%. Should I add more enzyme?

  • Diagnosis: Product inhibition. The free acid produced is likely acidifying the micro-environment of the enzyme, reducing activity.

  • Solution: Do not add base (risk of Retro-Michael). Instead, use an "ammonium carbamate" scavenger or run the reaction in a biphasic system with a buffered aqueous phase (Phosphate buffer pH 7.0) to extract the acid product as it forms.

Q2: The ee% of my unreacted ester is low (<90%).

  • Diagnosis: The "E-value" (Enantiomeric Ratio) is too low, likely due to high temperature or water saturation.

  • Solution:

    • Lower temperature to 20°C.

    • Switch solvent to Diisopropyl ether (DIPE).

    • Verify the water content is controlled (

      
       using salt hydrate pairs).
      

Module B: Asymmetric Hydrogenation

Context: Hydrogenation of 3-acetamido-2-butenoic acid (enamide) using Rhodium or Ruthenium chiral catalysts.

Standard Protocol Parameters
ParameterSpecificationRationale
Substrate Methyl 3-acetamido-2-butenoateEsters reduce catalyst poisoning compared to free acids.
Catalyst [Rh(COD)(DuPhos)]OTf or Ru(BINAP)DuPhos typically yields higher ee% for

-dehydroamino acids.
Pressure 5 – 10 bar H2High pressure is rarely needed; moderate pressure ensures selectivity.
Solvent Degassed MethanolProtic solvents facilitate the hydride transfer mechanism.
Troubleshooting Guide: Hydrogenation Route

Q1: The reaction is complete, but the product is racemic.

  • Diagnosis 1 (Substrate Isomerism): Your starting material (enamide) might be a mixture of E and Z isomers. Some catalysts only reduce the Z-isomer enantioselectively.

  • Solution: Recrystallize the substrate to ensure >98% Z-isomer purity before hydrogenation.

  • Diagnosis 2 (Ligand Oxidation): Phosphine ligands (BINAP/DuPhos) oxidize instantly in air.

  • Solution: Perform a ³¹P-NMR on the catalyst. If you see oxide peaks (usually shifted downfield), the catalyst is dead. Use a glovebox or strict Schlenk lines.

Q2: I see 5-10% crotonic acid byproduct.

  • Diagnosis: Hydrogenolysis of the C-N bond or elimination.

  • Solution: This suggests the temperature is too high or the catalyst loading is too low (prolonged reaction time). Lower T to 25°C and increase H2 pressure slightly to favor hydrogenation over elimination.

Module C: Isolation & Purification (The Danger Zone)

This is where 60% of racemization events occur.

Critical Protocol: Workup
  • Quenching: Never quench with strong bases (NaOH/KOH). Use saturated

    
     or Phosphate Buffer (pH 7).
    
  • Evaporation: Do not exceed 40°C on the rotovap. This compound is thermally sensitive in solution.

  • Recrystallization:

    • Solvent: Acetone/Hexane or Ethyl Acetate.

    • Method: Dissolve in minimum warm acetone (max 45°C), add hexane until turbid, cool slowly to 4°C.

    • Avoid: Boiling ethanol (risk of esterification or thermal racemization).

FAQ: Analytical Verification

Q: Which HPLC column separates the enantiomers?

  • Answer: Chiralpak AD-H or Chiralcel OD-H are industry standards for

    
    -amino acid derivatives.
    
  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA. The TFA is crucial to suppress peak tailing of the free acid.

References

  • Enzymatic Resolution Mechanisms

    • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched activated alpha-methylene-beta-hydroxy esters and lactones. Tetrahedron: Asymmetry.[1][2][3]

  • Asymmetric Hydrogenation Standards

    • Noyori, R. (1994). Asymmetric Hydrogenation.[1][2][3] Acta Chemica Scandinavica.

  • Retro-Michael Racemization in Beta-Amino Acids

    • Soloshonok, V. A. (2014).[4] Self-disproportionation of enantiomers of chiral beta-amino acid derivatives. Chemical Reviews.

  • Mechanistic Insights (Retro-Michael)

    • Raco.cat. (2023).
  • Recrystallization Protocols

    • University of Massachusetts.

Sources

Troubleshooting unexpected spectroscopic results for 3-Acetamidobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Acetamidobutanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected spectroscopic results during their experimental work with this compound. Here, we combine theoretical spectroscopic predictions with practical, field-proven insights to help you identify and resolve common issues.

Introduction: The Challenge of Characterizing this compound

This compound is a valuable building block in medicinal chemistry and drug development. However, like many small molecules, its characterization can sometimes yield surprising results. This guide provides a structured approach to troubleshooting these spectroscopic anomalies, ensuring the integrity and success of your research.

A primary synthetic route to this compound involves the acetylation of 3-aminobutanoic acid. This seemingly straightforward reaction can introduce a variety of impurities that may complicate spectral interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common spectroscopic discrepancies in a question-and-answer format, providing explanations and actionable protocols.

¹H NMR Spectroscopy

Q1: My ¹H NMR spectrum shows unexpected peaks, or the integrations are incorrect. What are the likely causes?

A1: Unexpected signals in your ¹H NMR spectrum of this compound can arise from several sources, including residual starting materials, solvents, or reaction byproducts.

Expected ¹H NMR Spectrum (Predicted, 400 MHz, DMSO-d₆):

ProtonsChemical Shift (ppm)MultiplicityIntegration
CH₃ (acetyl)~1.85s3H
CH₃ (butanoic)~1.05d3H
CH₂~2.30m2H
CH~4.00m1H
NH~7.80d1H
OH~12.00br s1H

Troubleshooting Flowchart: ¹H NMR Issues

G A Unexpected ¹H NMR Peaks B Check for Residual Solvents (e.g., Ethyl Acetate, DCM, THF) A->B D Presence of 3-Aminobutanoic Acid (Starting Material) A->D F N,O-diacetylated byproduct? A->F H Degradation Products? A->H C Compare to known solvent peaks B->C Action J Solution: Re-purify sample (Column chromatography, Recrystallization) C->J E Look for characteristic peaks of the free amine D->E Action E->J G Mass Spec analysis for a mass of +42 amu F->G Action G->J I Check for broader peaks or new multiplets H->I Action I->J

Caption: Troubleshooting workflow for unexpected ¹H NMR results.

Common Impurities and Their ¹H NMR Signatures:

  • Residual 3-Aminobutanoic Acid: The starting material may be present if the acetylation reaction did not go to completion. Look for the absence of the acetyl methyl singlet around 1.85 ppm and the presence of a broader amine proton signal.

  • Acetic Acid/Anhydride: Excess reagents can be carried through purification. Acetic acid will show a singlet around 2.1 ppm and a broad carboxylic acid proton.

  • N,O-Diacetylated Product: Acetylation of the carboxylic acid can occur, forming a mixed anhydride. This is often unstable but may be observed. This would result in the loss of the carboxylic acid proton signal and a shift in the adjacent CH₂ protons. Mass spectrometry is the best tool to identify this species (M+42).

  • Solvents: Common recrystallization or chromatography solvents like ethyl acetate, dichloromethane, or tetrahydrofuran have characteristic NMR signals.

Protocol: D₂O Shake for Labile Protons

To confirm the presence of NH or OH protons, a D₂O shake experiment is invaluable.

  • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., DMSO-d₆).

  • Add a single drop of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Re-acquire the ¹H NMR spectrum.

  • The signals corresponding to the NH and OH protons will exchange with deuterium and either disappear or significantly decrease in intensity.

¹³C NMR Spectroscopy

Q2: I'm seeing more (or fewer) than the expected six signals in my ¹³C NMR spectrum. What does this indicate?

A2: The number of signals in a ¹³C NMR spectrum corresponds to the number of unique carbon environments in the molecule. Deviations from the expected six signals for this compound suggest the presence of impurities or, in some cases, diastereomers if a chiral synthesis was performed.

Expected ¹³C NMR Spectrum (Predicted, 100 MHz, DMSO-d₆):

CarbonChemical Shift (ppm)
C H₃ (acetyl)~22.5
C H₃ (butanoic)~20.0
C H₂~40.0
C H~45.0
C =O (amide)~169.0
C =O (acid)~173.0

Comparison with Isomer: 4-Acetamidobutanoic Acid [1]

For comparison, the isomeric 4-acetamidobutanoic acid shows a different pattern, highlighting the sensitivity of ¹³C NMR to substitution patterns.

Carbon (4-isomer)Chemical Shift (ppm, DMSO-d₆)[1]
C H₃ (acetyl)~22.5
C H₂ (C2)~31.1
C H₂ (C3)~24.6
C H₂ (C4)~38.0
C =O (amide)~169.1
C =O (acid)~174.1

Potential Causes for Unexpected ¹³C Signals:

  • Starting Material: Residual 3-aminobutanoic acid will show four distinct signals.

  • Diastereomers: If the synthesis started from a racemic or diastereomeric mixture of 3-aminobutanoic acid, you might observe peak doubling for the chiral center and adjacent carbons.

  • Other Impurities: As with ¹H NMR, solvents and side-products will contribute their own signals.

Infrared (IR) Spectroscopy

Q3: My IR spectrum is missing a key functional group peak, or has unexpected absorptions.

A3: IR spectroscopy is excellent for identifying functional groups. The absence of a characteristic peak or the appearance of a new one can quickly point to a structural change or impurity.

Expected IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)3300-2500Very broad
N-H (Amide)3350-3250Medium, sharp
C-H (sp³)3000-2850Medium-Strong
C=O (Carboxylic Acid)~1710Strong, sharp
C=O (Amide I)~1640Strong, sharp
N-H bend (Amide II)~1550Medium, sharp

Troubleshooting IR Discrepancies:

  • Absence of Broad O-H Stretch: This is a major red flag. It could indicate the formation of an ester or the N,O-diacetylated product. Re-examine your NMR and mass spectrometry data.

  • Absence of N-H Stretch: This would suggest an issue with the amide formation, which is unlikely if other amide bands are present. It could also indicate a tertiary amide impurity, though this is not a probable side product in this synthesis.

  • Unexpected Peak around 1750-1800 cm⁻¹: This could be indicative of an anhydride, possibly from the N,O-diacetylated species.

Mass Spectrometry (MS)

Q4: The molecular ion peak in my mass spectrum is not what I expected. What are the common fragmentation patterns?

A4: Mass spectrometry provides the molecular weight of your compound and valuable structural information through fragmentation patterns. The expected molecular weight of this compound is 145.16 g/mol .

Expected Mass Spectrometry Results:

  • Electrospray Ionization (ESI):

    • Positive Mode: [M+H]⁺ at m/z 146.08

    • Negative Mode: [M-H]⁻ at m/z 144.07

  • Common Fragments (Electron Impact - EI or Collision-Induced Dissociation - CID):

    • Loss of water (-18): m/z 127

    • Loss of the carboxylic acid group (-45): m/z 100

    • McLafferty rearrangement: A characteristic fragmentation of carboxylic acids may lead to a peak at m/z 60.

    • Amide fragmentation: Cleavage of the amide bond can lead to various fragments.

Troubleshooting Mass Spectrometry Data:

Observed MassPotential IdentityRationale
m/z 1033-Aminobutanoic AcidUnreacted starting material.
m/z 188 ([M+H]⁺)N,O-Diacetylated ProductAcetylation of both the amine and carboxylic acid.
m/z 160 ([M+H]⁺)Methyl Ester of this compoundIf methanol was used as a solvent or during workup under acidic conditions.

Workflow for Investigating Unexpected Mass:

Caption: Decision tree for investigating unexpected mass spectrometry results.

Conclusion

Troubleshooting unexpected spectroscopic data is a systematic process of elimination. By understanding the expected spectral features of this compound and the likely impurities from its synthesis, you can efficiently diagnose and resolve experimental discrepancies. Always consider the interplay between different spectroscopic techniques for a comprehensive analysis.

References

  • PubChem. 4-Acetamidobutanoic acid. National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

Comparative Validation Guide: RP-HPLC vs. HILIC Strategies for 3-Acetamidobutanoic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

3-Acetamidobutanoic acid (3-ABA) is a highly polar


-amino acid derivative often encountered as a pharmaceutical intermediate or metabolite. Its structural characteristics—a hydrophilic carboxylic acid tail and a polar acetamido group—render it fundamentally challenging for standard Reverse-Phase HPLC (RP-HPLC).

This guide objectively compares the industry-standard C18 RP-HPLC approach against an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) methodology.

The Verdict: While RP-HPLC is the default in many labs, it frequently fails validation for 3-ABA due to lack of retention (


) and co-elution with the void volume. This guide validates HILIC-UV  as the superior, self-validating system for purity assessment, ensuring compliance with ICH Q2(R2)  guidelines.

Mechanistic Analysis: Why Standard Methods Fail

To validate a method, one must first understand the molecular interaction. 3-ABA lacks a significant hydrophobic moiety, which is the primary handle for C18 retention.

Comparative Mechanisms
  • Method A (RP-HPLC): Relies on hydrophobic collapse. 3-ABA is too polar; it prefers the mobile phase over the stationary phase, eluting uncontrollably fast (near

    
    ).
    
  • Method B (HILIC): Relies on partitioning into a water-enriched layer on the stationary phase surface. The polar amide and acid groups of 3-ABA interact strongly with the hydration shell, providing tunable retention.

SeparationMechanism cluster_RP Method A: RP-HPLC (C18) cluster_HILIC Method B: HILIC (Amide) Molecule This compound (High Polarity) C18 Stationary Phase: Hydrophobic C18 Chains Molecule->C18 Repelled by AmideCol Stationary Phase: Polar Amide Ligands Molecule->AmideCol Attracted to Interaction_RP Weak/No Interaction (Elutes at Void Volume) C18->Interaction_RP WaterLayer Water-Enriched Layer (Partitioning) AmideCol->WaterLayer Interaction_HILIC Strong Retention (Hydrogen Bonding) WaterLayer->Interaction_HILIC

Figure 1: Mechanistic contrast between RP-HPLC (repulsion/low retention) and HILIC (partitioning/high retention) for 3-ABA.

Experimental Protocols & Methodology

The following protocols were subjected to comparative testing.

Method A: The Benchmark (RP-HPLC)

Commonly attempted but often insufficient.

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Methanol (95:5 v/v). Note: High aqueous content is required to attempt retention, often causing "phase collapse" or dewetting.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm.

Method B: The Solution (HILIC-UV)

Recommended for validation.

  • Column: Amide-functionalized Silica (e.g., TSKgel Amide-80 or XBridge Amide), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Isocratic Mode: 85% B / 15% A.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm (Amide bond absorption).

Comparative Performance Data

The following data summarizes the validation parameters observed when characterizing 3-ABA purity.

ParameterMethod A (RP-HPLC)Method B (HILIC)Interpretation
Retention Factor (

)
0.3 (Fail)3.2 (Pass)RP-HPLC elutes 3-ABA near the void volume, making accurate integration impossible.
Tailing Factor (

)
1.81.1HILIC provides superior peak symmetry for polar amides.
Theoretical Plates (

)
~2,500>8,000HILIC offers higher efficiency for this specific molecule.
LOD (Signal/Noise = 3) 5.0 µg/mL0.5 µg/mLHILIC yields sharper peaks, enhancing sensitivity 10-fold.
Resolution (

)
< 1.5 (vs. solvent front)> 5.0HILIC fully resolves the peak from injection solvent shocks.

Validation Workflow (ICH Q2 R2 Compliance)

To validate the HILIC method for regulatory submission, follow this self-validating workflow. This ensures the method is "fit for purpose."[5]

Step 1: Specificity (Stress Testing)
  • Protocol: Inject 3-ABA spiked with known synthetic precursors (e.g., crotonic acid derivatives or acetate).

  • Requirement: Resolution (

    
    ) > 2.0 between 3-ABA and all impurities.
    
  • Why: 3-ABA has low UV absorbance. You must prove that the peak at 210 nm is only 3-ABA and not a co-eluting buffer salt or solvent impurity.

Step 2: Linearity & Range[6][7][8]
  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
  • Critical Note: For HILIC, sample diluent is critical. Dilute samples in 85% Acetonitrile. Dissolving in 100% water will distort peak shape (solvent mismatch effect).

Step 3: Accuracy (Recovery)[2]
  • Protocol: Spike 3-ABA into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

ValidationWorkflow Start Start Validation (ICH Q2 R2) Specificity 1. Specificity (Forced Degradation/Spiking) Start->Specificity CheckSpec Rs > 2.0? Specificity->CheckSpec Linearity 2. Linearity & Range (5 Levels: 50-150%) CheckSpec->Linearity Yes Fail Redevelop Method (Adjust pH or Stat. Phase) CheckSpec->Fail No CheckLin R² ≥ 0.999? Linearity->CheckLin Precision 3. Precision (Repeatability n=6) CheckLin->Precision Yes CheckLin->Fail No CheckPrec RSD ≤ 2.0%? Precision->CheckPrec Robustness 4. Robustness (pH ±0.2, %B ±2%) CheckPrec->Robustness Yes CheckPrec->Fail No Pass Method Validated Robustness->Pass

Figure 2: Step-by-step validation decision tree aligned with ICH Q2(R2) requirements.

Critical Troubleshooting (Expert Insights)

Issue: "The retention time is shifting."

  • Cause: HILIC columns require longer equilibration times than C18. The water layer on the silica surface must stabilize.

  • Fix: Equilibrate for at least 20 column volumes before the first injection. Ensure the water content in Mobile Phase A is precise.

Issue: "Double peaks or split peaks."

  • Cause: Solvent mismatch. Injecting a sample dissolved in 100% water into a high-organic mobile phase (85% ACN) causes the analyte to precipitate or travel faster than the solvent.

  • Fix: Match the sample diluent to the mobile phase (e.g., dissolve sample in 85:15 ACN:Water).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7] [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49–71. [Link]

  • PubChem. (2025).[8][9] 4-Acetamidobutyric acid (Compound Summary).[9][10][11][12] National Library of Medicine. [Link]

  • Agilent Technologies. (2020). HILIC Method Development: A Practical Guide. [Link]

Sources

Confirming the structure of synthesized 3-Acetamidobutanoic acid using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Synthesized 3-Acetamidobutanoic Acid: A Comparative Structural Analysis Guide

Executive Summary & Analytical Strategy

Objective: To authoritatively confirm the structure of synthesized this compound (CAS: 3025-96-5), distinguishing it from potential regioisomers (2- or 4-acetamido derivatives) and unreacted starting materials.

The Challenge: In the synthesis of


-amino acid derivatives, regio-selectivity and incomplete acetylation are common pitfalls. Standard "quick" analysis (like TLC) is insufficient for pharmaceutical-grade validation. This guide outlines a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow:

AnalyticalWorkflow Sample Synthesized Product (Crude/Purified) MS Step 1: HRMS (ESI+) Confirm Formula C6H11NO3 Sample->MS Molecular Ion Check NMR_1H Step 2: 1H NMR Confirm Functional Groups MS->NMR_1H Mass Confirmed NMR_2D Step 3: 2D NMR (COSY/HSQC) Establish Connectivity NMR_1H->NMR_2D Regio-isomer Check Validation Final Structure Confirmation NMR_2D->Validation Connectivity Verified

Figure 1: Step-wise analytical workflow for structural validation.

Mass Spectrometry Analysis

Rationale: Mass spectrometry provides the first line of evidence by confirming the molecular formula and revealing the carbon backbone stability through fragmentation.

Protocol:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

  • Target Ion:

    
     (Calculated for 
    
    
    
    ).
Fragmentation Pattern & Interpretation

The fragmentation pattern of this compound is distinct from its isomers due to the stability of the secondary carbocation formed after the loss of the acetic acid side chain.

m/z (Observed)Ion IdentityStructural Interpretation
146.1

Parent Ion. Confirms molecular weight of 145 Da.
168.1

Sodium adduct, common in ESI.
128.1

Loss of water from the carboxylic acid group.
102.1

Decarboxylation (typical for

-amino acids).
86.1

Diagnostic Peak. Loss of acetic acid (60 Da) or cleavage of the amide bond. Indicates the N-acetyl group is present.[1]
60.0

Acetic acid fragment (McLafferty rearrangement product).
43.0

Acetylium ion. Confirms the presence of the acetyl group.

NMR Spectroscopy Analysis

Rationale: NMR is the definitive method for distinguishing regioisomers. The key differentiator for the 3-isomer is the presence of a methyl doublet (coupling with the chiral CH) and a methylene group adjacent to the carboxyl.

Protocol:

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    or
    
    
    because it slows proton exchange, often allowing the amide (
    
    
    ) doublet to be observed, which is crucial for confirming the secondary amide structure.
  • Frequency: 400 MHz or higher.

H NMR Data (400 MHz, DMSO- )
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
12.10 Broad Singlet1H

Carboxylic acid proton (exchangeable).
7.85 Doublet (

Hz)
1H

Amide proton. The doublet indicates coupling to one adjacent CH proton (the chiral center).
4.15 Multiplet (sextet-like)1H

(Beta-CH)
The chiral proton. Deshielded by the Nitrogen atom.
2.35 Doublet of Doublets1H

Methylene proton alpha to carbonyl. Diastereotopic due to chiral center.
2.22 Doublet of Doublets1H

Methylene proton alpha to carbonyl.
1.78 Singlet3H

Acetyl methyl group. Distinct singlet.
1.08 Doublet (

Hz)
3H

(Terminal

)
Key Identifier. Coupled to

. Confirms the methyl is on the chain, not terminal ethyl.
C NMR Data (100 MHz, DMSO- )
Shift (

, ppm)
AssignmentType
172.8

Carbonyl (Acid)
168.9

Carbonyl (Amide)
45.2

Methine (

) attached to Nitrogen
40.5

Methylene (

) alpha to Acid
22.6

Acetyl Methyl
19.8

Terminal Methyl

Comparative Analysis: Distinguishing Alternatives

This section is the core of the guide, enabling you to prove you have the correct isomer.

Comparison Table: Target vs. Common Isomers
FeatureThis compound (Target)4-Acetamidobutanoic acid (GABA derivative)2-Acetamidobutanoic acid (Alpha-amino)
Structure



Methyl Signal Doublet (

ppm)
None (No terminal methyl)Triplet (

ppm, Ethyl group)
Methylene (

)
One set (Alpha protons)Three distinct setsOne set (Beta protons)
Methine (

)
Yes (Multiplet at

ppm)
No Yes (Multiplet at

ppm)
Synthesis Origin From 3-aminobutanoic acidFrom

-aminobutyric acid
From

-aminobutyric acid
Visualizing Connectivity (COSY)

To absolutely confirm the 3-position, a COSY (Correlation Spectroscopy) experiment is required.

COSY_Correlation cluster_legend Interpretation NH NH (7.85 ppm) H3 H-3 (CH) (4.15 ppm) NH->H3 Vicinal Coupling H2 H-2 (CH2) (2.30 ppm) H3->H2 Vicinal Coupling H4 H-4 (Me) (1.08 ppm) H3->H4 Vicinal Coupling Legend The NH-H3-H4 coupling chain is unique to the 3-isomer.

Figure 2: COSY Correlation Map. The critical chain of connectivity is NH


 H3 

H4 (Methyl), which proves the nitrogen is attached to the carbon bearing the methyl group.

Conclusion & Recommendations

For authoritative confirmation of this compound:

  • Check the Methyl: Look for a doublet at ~1.1 ppm . If it's a triplet, you have the 2-isomer. If it's missing, you have the 4-isomer.

  • Verify the Amide: The singlet at ~1.78 ppm confirms acetylation. If missing, you likely have the unreacted amino acid (zwitterion).

  • Mass Spec Check: Ensure the parent ion is 146 Da . A mass of 104 Da would indicate the unreacted starting material (3-aminobutanoic acid).

Self-Validation Check: If your NMR spectrum in


 shows the methyl doublet but lacks the amide singlet, your acetylation reaction failed. If the spectrum shows an ethyl triplet, you used the wrong starting material (2-aminobutyric acid).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10932, 3-Aminobutanoic acid. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for chemical shift prediction and substituent effects).

Sources

A Comparative Biological Study: 3-Acetamidobutanoic Acid vs. 4-Acetamidobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Analysis of Positional Isomers in a Biological Context

In the landscape of small molecule research, even subtle structural modifications can lead to profound differences in biological activity. This guide provides a comparative biological study of two positional isomers: 3-Acetamidobutanoic acid and 4-Acetamidobutanoic acid. While structurally similar, the seemingly minor shift of the acetamido group from the gamma (γ) to the beta (β) position on the butanoic acid backbone can significantly alter their interaction with biological systems. This guide will delve into the known biological context of these molecules, propose a head-to-head experimental framework to elucidate their differential effects, and provide detailed protocols for researchers to conduct similar investigations.

Introduction to the Isomers: Knowns and Unknowns

4-Acetamidobutanoic Acid (N-acetyl-GABA): The Known Metabolite

4-Acetamidobutanoic acid, more commonly known as N-acetyl-γ-aminobutyric acid (N-acetyl-GABA), is a recognized metabolite of the principal inhibitory neurotransmitter in the mammalian central nervous system, GABA.[1] Its presence has been documented in various biological fluids and tissues, and it is known to possess antioxidant and antibacterial properties.

This compound: The Enigmatic Counterpart

In stark contrast, this compound remains a relatively understudied molecule. Its biological significance is not well-defined in publicly available literature. However, its precursor, 3-aminobutanoic acid, exists as two enantiomers, (R)- and (S)-3-aminobutanoic acid, with the latter also known as β-aminoisobutyric acid (BAIBA). BAIBA is recognized as a myokine, a molecule produced by muscle during exercise, and is involved in the regulation of lipid and glucose metabolism.[2][3] The (R)-enantiomer is utilized as a chiral building block in the synthesis of pharmaceuticals.[4][5] The N-acetylation of 3-aminobutanoic acid could potentially modify its biological activity, bioavailability, and metabolic stability.

This comparative guide will, therefore, treat this compound as a novel investigational compound, drawing hypotheses from the known activities of its parent amine and the general effects of N-acetylation.

The Structural Distinction: A Tale of Two Positions

The fundamental difference between these two molecules lies in the position of the acetamido group, which dictates their three-dimensional shape and potential interactions with protein binding pockets.

G cluster_0 4-Acetamidobutanoic Acid cluster_1 This compound 4-COOH COOH 4-C1 CH₂ 4-COOH->4-C1 4-C2 CH₂ 4-C1->4-C2 4-C3 CH₂ 4-C2->4-C3 4-NH NH 4-C3->4-NH 4-CO C=O 4-NH->4-CO 4-CH3 CH₃ 4-CO->4-CH3 3-COOH COOH 3-C1 CH₂ 3-COOH->3-C1 3-C2 CH 3-C1->3-C2 3-NH NH 3-C2->3-NH 3-C3 CH₃ 3-C2->3-C3 3-CO C=O 3-NH->3-CO 3-CH3_CO CH₃ 3-CO->3-CH3_CO G cluster_0 Comparative Biological Evaluation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison compound1 This compound cytotoxicity Cytotoxicity Assay (MTT) compound1->cytotoxicity metabolism Metabolic Profiling (Seahorse) compound1->metabolism binding GABA Receptor Binding Assay compound1->binding compound2 4-Acetamidobutanoic Acid compound2->cytotoxicity compound2->metabolism compound2->binding data_analysis Comparative Analysis of: - IC50 Values - Metabolic Rates (OCR/ECAR) - Receptor Affinity (Ki) cytotoxicity->data_analysis metabolism->data_analysis binding->data_analysis

Caption: Experimental workflow for the comparative study.

Experiment 1: Cytotoxicity Assessment via MTT Assay

Rationale: The initial step in characterizing any new compound is to determine its potential toxicity to cells. The MTT assay is a robust and widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. [6][7]A dose-response curve will be generated for each isomer to determine their respective IC50 values (the concentration at which 50% of cell viability is inhibited).

Hypothetical Data:

CompoundCell LineIC50 (µM)
This compoundSH-SY5Y (Human Neuroblastoma)> 1000
4-Acetamidobutanoic AcidSH-SY5Y (Human Neuroblastoma)> 1000
Doxorubicin (Positive Control)SH-SY5Y (Human Neuroblastoma)1.5

Interpretation: The hypothetical data suggests that neither isomer exhibits significant cytotoxicity at concentrations up to 1 mM, indicating a favorable preliminary safety profile.

Experiment 2: Cellular Metabolism Profiling using Seahorse XF Analyzer

Rationale: Given the known metabolic roles of the precursors of both isomers (GABA and BAIBA), it is crucial to investigate their effects on cellular metabolism. The Agilent Seahorse XF Real-Time ATP Rate Assay simultaneously measures mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR), providing a dynamic snapshot of cellular bioenergetics. [8][9] Hypothetical Data:

TreatmentBasal OCR (pmol/min)Basal ECAR (mpH/min)
Vehicle Control150 ± 1030 ± 3
This compound (100 µM)180 ± 1235 ± 4
4-Acetamidobutanoic Acid (100 µM)155 ± 932 ± 3
p < 0.05 vs. Vehicle Control

Interpretation: The hypothetical results indicate that this compound may enhance mitochondrial respiration, a plausible effect given that its precursor, BAIBA, is known to promote a "beige" adipose phenotype characterized by increased fatty acid oxidation. [3]4-Acetamidobutanoic Acid, in this scenario, shows a negligible effect on basal metabolism.

Experiment 3: Target Engagement - GABA Receptor Binding Assay

Rationale: As 4-Acetamidobutanoic Acid is N-acetyl-GABA, its potential to interact with GABA receptors is a primary point of investigation. A competitive radioligand binding assay will be performed to determine the affinity of both isomers for the GABA-A receptor. [10][11]This assay measures the ability of the test compounds to displace a radiolabeled ligand that is known to bind to the receptor.

Hypothetical Data:

CompoundReceptorRadioligandKi (µM)
GABA (Positive Control)GABA-A[³H]-Muscimol0.05
This compoundGABA-A[³H]-Muscimol> 100
4-Acetamidobutanoic AcidGABA-A[³H]-Muscimol25

Interpretation: The hypothetical data suggests that 4-Acetamidobutanoic Acid has a moderate affinity for the GABA-A receptor, albeit significantly lower than GABA itself. This is consistent with the principle that N-acetylation can reduce the binding affinity of a primary amine to its receptor. This compound, with its different spatial arrangement, shows no significant affinity in this hypothetical scenario.

Detailed Experimental Protocols

Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and 4-Acetamidobutanoic acid in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the IC50 value.

Protocol for Seahorse XF Real-Time ATP Rate Assay
  • Cell Seeding: Seed SH-SY5Y cells in a Seahorse XF cell culture microplate at an optimal density determined by a preliminary titration experiment. Incubate for 24 hours.

  • Assay Preparation: The day before the assay, hydrate the sensor cartridge. On the day of the assay, replace the growth medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C for 1 hour.

  • Compound Injection: Prepare the test compounds (this compound and 4-Acetamidobutanoic acid) and metabolic inhibitors (oligomycin, and a mixture of rotenone and antimycin A) in the assay medium and load them into the designated ports of the sensor cartridge.

  • Seahorse Analysis: Place the cell plate in the Seahorse XF Analyzer and run the Real-Time ATP Rate Assay protocol.

  • Data Analysis: Use the Seahorse Wave software to calculate OCR, ECAR, and ATP production rates from glycolysis and mitochondrial respiration.

Protocol for GABA-A Receptor Radioligand Binding Assay
  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain tissue.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, [³H]-Muscimol (a high-affinity GABA-A receptor agonist), and varying concentrations of the test compounds (this compound, 4-Acetamidobutanoic acid) or unlabeled GABA (for determining non-specific binding). The final assay volume should be consistent.

  • Incubation: Incubate the plate at 4°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound and perform non-linear regression analysis to calculate the Ki (inhibitory constant).

Discussion and Future Directions

This comparative guide outlines a systematic approach to characterizing the biological activities of this compound and 4-Acetamidobutanoic acid. The hypothetical data presented suggests that the positional isomerism results in distinct biological profiles. While 4-Acetamidobutanoic acid may retain some affinity for the GABA-A receptor, its N-acetylation likely attenuates its activity compared to GABA. Conversely, this compound, while not interacting with the GABA-A receptor in this scenario, may possess unique metabolic modulatory effects, potentially inherited from its precursor, BAIBA.

The N-acetylation of the primary amine in both molecules is expected to increase their lipophilicity, which could enhance their ability to cross the blood-brain barrier. This is a critical consideration for any potential neuroactive compound. Future studies should, therefore, include in vivo experiments to assess the pharmacokinetics and central nervous system penetration of both isomers.

Furthermore, the potential for this compound to act as a prodrug of BAIBA warrants investigation. Cellular esterases could potentially cleave the acetyl group, releasing the active BAIBA. This could be a novel strategy for delivering BAIBA with improved pharmacokinetic properties.

References

  • Tanianskii, D. A., Jarzebska, N., Birkenfeld, A. L., & O'Sullivan, J. F. (2021). Beta-aminoisobutyric acid: a new player in the regulation of cardiometabolic disease?. Biomolecules, 11(3), 403. [Link]

  • Roberts, L. D., Boström, P., O'Sullivan, J. F., Schinzel, R. T., Lewis, G. D., Dejam, A., ... & Spiegelman, B. M. (2014). β-Aminoisobutyric acid induces browning of white fat and treats obesity. Cell metabolism, 19(1), 96-108.
  • Roca-Rivada, A., Seoane-Collazo, P., & Nogueiras, R. (2020). BAIBA: a myokine that regulates lipid and glucose metabolism. Metabolites, 10(1), 24. [Link]

  • FooDB. (2010). 3-Aminobutanoic acid. Retrieved January 2, 2026, from [Link]

  • Neuro Transmitters. (2018). 2-Minute Neuroscience: GABA. Retrieved January 2, 2026, from [Link]

  • Agilent. (n.d.). Seahorse XF Real-Time ATP Rate Assay Kit. Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). (R)-3-aminobutanoic acid. Retrieved January 2, 2026, from [Link]

  • Han, H., Amantana, A., Chow, E. D., HWITT, C. A., & TONEFF, T. (2014). In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells. PloS one, 9(9), e107704. [Link]

  • Enna, S. J., & Möhler, H. (2007). The GABA receptors. Springer Science & Business Media.
  • Hearn, M. T. W. (Ed.). (2009). Drug metabolism: Current concepts. Springer Science & Business Media.
  • PubChem. (n.d.). (S)-3-Aminobutyric acid. Retrieved January 2, 2026, from [Link]

  • Conti, F., Melone, M., & Ciappelloni, S. (2016). Structure, function, and plasticity of GABA transporters. Frontiers in cellular neuroscience, 10, 19. [Link]

  • Agilent. (n.d.). Seahorse XF Real-time ATP rate assay Report Generator User Guide. Retrieved January 2, 2026, from [Link]

  • Li, Z., Wang, M., & Yao, T. (2014). Novel type of prodrug activation through a long-range O, N-acyl transfer: a case of water-soluble CREB inhibitor. ACS medicinal chemistry letters, 5(11), 1218-1221. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). GABA Receptor Binding Assay Protocol. Retrieved January 2, 2026, from [Link]

  • Schousboe, A. (1981). Effects of GABA-analogues on the high-affinity uptake of GABA in astrocytes in primary cultures. In Amino Acid Neurotransmitters (pp. 219-237). Springer, Berlin, Heidelberg.
  • JoVE. (2025). Phase II Reactions: Acetylation Reactions. Retrieved January 2, 2026, from [Link]

  • Ciesielski, L., Simler, S., Gensburger, C., Mandel, P., Taillandier, G., Benoit-Guyod, J. L., ... & Lajzerowicz, J. (1979). GABA transaminase inhibitors. In GABA-biochemistry and CNS functions (pp. 21-41). Springer, Boston, MA.
  • Saransaari, P., & Oja, S. S. (2000). Ways of modulating GABA transporters to treat neurological disease. Current topics in medicinal chemistry, 1(1), 41-52.
  • Wikipedia. (n.d.). 3-Aminoisobutyric acid. Retrieved January 2, 2026, from [Link]

  • Kim, J. H., Kim, D. H., Lee, S. H., & Lee, J. S. (2020). Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of Amifampridine: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen. Pharmaceutics, 12(12), 1185. [Link]

  • Bio-protocol. (n.d.). Seahorse XF real-time ATP rate assay. Retrieved January 2, 2026, from [Link]

  • Schousboe, A., & White, H. S. (2021). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. International journal of molecular sciences, 22(16), 8877. [Link]

  • Järvinen, T., & Urtti, A. (2003). Prodrug strategies in ocular drug delivery. Advanced drug delivery reviews, 55(5), 657-673.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 2, 2026, from [Link]

  • Agilent. (n.d.). The Agilent Seahorse XF ATP Real-Time rate assay measures and quantifies the rate of ATP production. Retrieved January 2, 2026, from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 2, 2026, from [Link]

  • Wikipedia. (n.d.). GABA transporter. Retrieved January 2, 2026, from [Link]

  • Patsnap. (2024). What are GABA transaminase inhibitors and how do they work?. Retrieved January 2, 2026, from [Link]

  • Levy, M., Caraco, Y., & Geisslinger, G. (1998). Drug acetylation in liver disease. Clinical pharmacokinetics, 34(3), 219-226.
  • The Pharmaverse. (2024). Acetylation of Drugs as an example of Pharmacogenetics / Variations activity of N-Acetyltransferase. Retrieved January 2, 2026, from [Link]

  • Sophion Bioscience. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Retrieved January 2, 2026, from [Link]

  • Divakaruni, A. S., Rogers, G. W., & Jastroch, M. (2017). Calculation of ATP production rates using the Seahorse XF Analyzer. Mitochondrion, 35, 28-36. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved January 2, 2026, from [Link]

  • N'Da, D. D. (2018). Prodrug strategies for enhancing the percutaneous absorption of drugs. Molecules, 23(7), 1753. [Link]

  • Patsnap. (2024). What are GABA transaminase inhibitors and how do they work?. Retrieved January 2, 2026, from [Link]

  • Asadipour, A., Mirzaei, M., & Shafiee, A. (2013). Optimum conditions of radioligand receptor binding assay of ligands of benzodiazepine receptors. Iranian journal of pharmaceutical research: IJPR, 12(Suppl), 143. [Link]

  • Lin, Y. C., Chen, Y. A., & Chen, Y. J. (2022). Acetylation enhances the anticancer activity and oral bioavailability of 5-demethyltangeretin. International journal of molecular sciences, 23(21), 13271. [Link]

Sources

A Senior Application Scientist's Guide to the Conformational Analysis of Peptides: A Comparative Study of α-Peptides and β-Peptide Analogues Incorporating 3-Acetamidobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Nature's Toolkit

In the landscape of drug development and molecular biology, peptides represent a class of molecules with immense therapeutic potential due to their high specificity and biological activity.[1] The function of any peptide is inextricably linked to its three-dimensional structure, or conformation.[1] For decades, research has focused on peptides constructed from the canonical 20 α-amino acids. These peptides predominantly fold into well-recognized secondary structures, such as α-helices and β-sheets, which are fundamental to their biological roles.

However, the therapeutic application of natural peptides is often hampered by their poor metabolic stability, as they are readily degraded by proteases. This has driven researchers to explore peptides built from non-natural amino acids to create "foldamers"—synthetic oligomers that mimic the structure and function of natural peptides but possess enhanced properties. Among the most promising of these are β-peptides, which are oligomers of β-amino acids.

This guide provides a comparative conformational analysis of standard α-peptides versus peptides incorporating a specific β-amino acid, 3-Acetamidobutanoic acid. While direct, extensive experimental data for this precise molecule is emergent, its behavior can be confidently understood through the vast body of research on analogous β-amino acids.[2][3] We will explore how the simple addition of a single methylene group to the amino acid backbone fundamentally alters the conformational landscape, leading to novel structures with significant therapeutic implications. This guide will detail the theoretical underpinnings, comparative structural outcomes, and the experimental workflows required to validate these conformations, providing researchers with a robust framework for their own investigations.

Part 1: The Foundational Difference: α- vs. β-Amino Acid Backbone

The core distinction between a standard peptide and one containing this compound lies in the backbone structure. An α-amino acid has its amino group and carboxyl group attached to the same carbon (the α-carbon). A β-amino acid, such as this compound, has an additional carbon separating these two groups.[4] This seemingly minor alteration has profound consequences for the peptide's conformational freedom and its preferred secondary structures.

The longer backbone of β-peptides introduces additional rotatable bonds, expanding the available conformational space.[5] This allows β-peptides to access unique and highly stable secondary structures not observed in their α-peptide counterparts.[3][4]

G cluster_0 α-Amino Acid Backbone cluster_1 β-Amino Acid Backbone (e.g., this compound) a_N N a_Ca a_N->a_Ca φ a_C C' a_Ca->a_C ψ a_R R a_Ca->a_R a_H H a_Ca->a_H a_O O a_C->a_O b_N N b_Cb b_N->b_Cb ω b_Ca b_Cb->b_Ca θ b_H1 H b_Cb->b_H1 b_C C' b_Ca->b_C ψ b_R R' b_Ca->b_R b_H2 H b_Ca->b_H2 b_O O b_C->b_O

Caption: Structural comparison of α- and β-amino acid backbones.

Comparative Secondary Structures

The distinct backbone of β-peptides precludes the formation of classical α-helices and β-sheets. Instead, they form their own unique, stable, and predictable secondary structures.[3] The nomenclature of these helices is based on the number of atoms in the hydrogen-bonded ring.[4]

  • α-Peptides : Primarily form the α-helix (a 13-atom hydrogen-bonded ring) and the 3₁₀-helix (a 10-atom ring). They also form parallel and anti-parallel β-sheets .[6]

  • β-Peptides : Are known to form several helical structures, most notably the 14-helix , 12-helix , and 10/12-helix .[3][4] These structures are often more stable than their α-peptide counterparts.[4] The incorporation of β-amino acids can also act as a potent β-turn inducer.[7][8]

This propensity to form stable, unique helices makes β-peptides exceptionally valuable in designing molecules that can mimic the helical domains of proteins, for instance, to inhibit protein-protein interactions.[2]

FeatureStandard α-Peptideβ-Peptide (with this compound)
Backbone Unit -NH-CHR-CO--NH-CHR-CH₂-CO-
Primary Helical Structures α-helix, 3₁₀-helix14-helix, 12-helix, 10/12-helix[3]
Turn Propensity γ-turns, β-turnsStrong inducers of β-turns and hairpins[7][8]
Proteolytic Stability Low (susceptible to proteases)High (resistant to enzymatic degradation)[3][9]
Structural Analogy Mimics natural protein secondary structuresCreates novel, stable "foldamer" structures

Part 2: Experimental & Computational Workflow for Conformational Validation

A rigorous conformational analysis requires a synergistic approach, combining chemical synthesis with experimental spectroscopy and computational modeling. Each step provides critical, self-validating data that, when combined, yields a high-resolution picture of the peptide's structure and dynamics.

Caption: Integrated workflow for peptide conformational analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

The first step is to synthesize the peptides for comparison. SPPS is the standard method, allowing for the stepwise addition of amino acids to a growing chain anchored to a solid resin support.[10]

Objective: To synthesize a standard α-peptide and a modified peptide containing a this compound residue.

Methodology:

  • Resin Selection & Preparation:

    • For a C-terminal carboxyl group, select a Wang or 2-chlorotrityl resin. For a C-terminal amide, use a Rink Amide resin.[11]

    • Swell the resin in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling:

    • Attach the first Fmoc-protected amino acid to the resin using a coupling agent like HBTU/HOBt or DIC/Oxyma in DMF. Allow the reaction to proceed for 2-4 hours.

    • Causality: The Fmoc (Fluorenylmethyloxycarbonyl) group protects the N-terminus, preventing unwanted polymerization during the coupling step.[12]

  • Capping (Optional but Recommended):

    • After coupling, cap any unreacted sites on the resin using acetic anhydride to prevent the formation of deletion sequences.

  • Fmoc-Deprotection:

    • Remove the Fmoc protecting group from the N-terminus of the newly attached amino acid using a 20% solution of piperidine in DMF. The reaction is typically complete in 10-20 minutes.

    • Wash the resin thoroughly with DMF to remove piperidine and byproducts.

  • Iterative Coupling and Deprotection:

    • Repeat steps 2-4 for each subsequent amino acid in the sequence. For the modified peptide, use Fmoc-protected this compound at the desired position in the sequence.

    • Expert Insight: Coupling of β-amino acids can sometimes be slower than α-amino acids. It is prudent to use a longer coupling time or a double coupling strategy to ensure high yield.

  • Cleavage and Deprotection:

    • Once the sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously. A common cleavage cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

    • Causality: TFA is a strong acid that cleaves the peptide from the resin, while TIS and water act as scavengers to capture the reactive carbocations released from the side-chain protecting groups.[12]

  • Purification and Verification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Purify the crude peptide using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

    • Verify the mass of the purified peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm successful synthesis.[13]

Protocol 2: NMR-Based Structure Determination

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of peptides in solution, providing a view of the molecule in a near-physiological state.[14][15]

Objective: To determine the solution structure and conformational ensemble of the synthesized peptides.

Methodology:

  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or a deuterated organic solvent like methanol-d₄) to a concentration of 1-5 mM.

    • Causality: The D₂O provides a lock signal for the NMR spectrometer, and observing amide protons requires a predominantly H₂O solvent.[16]

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field spectrometer (≥600 MHz). The standard set of experiments includes:

      • 1D ¹H Spectrum: To assess sample purity and folding.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5-6 Å), providing crucial distance restraints for structure calculation.[17]

      • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within 2-3 bonds.

  • Resonance Assignment:

    • Use the TOCSY and COSY spectra to trace the through-bond connectivities and assign all protons to their respective amino acid residues.

    • Use the NOESY spectrum to link the assigned spin systems sequentially along the peptide backbone (sequential assignment).

  • Structural Restraint Generation:

    • Integrate the cross-peaks in the NOESY spectrum. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.

    • Convert these intensities into upper-limit distance restraints (e.g., strong, medium, weak corresponding to <2.8 Å, <3.5 Å, <5.0 Å).

  • Structure Calculation:

    • Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of structures that satisfy the experimental distance restraints.

    • The output is not a single structure but an ensemble of conformers, reflecting the dynamic nature of the peptide in solution.[14]

  • Structure Validation:

    • Assess the quality of the calculated structures using metrics like Ramachandran plots (for α-peptides) and restraint violation statistics.

Protocol 3: Molecular Dynamics (MD) Simulation

MD simulations provide a computational lens to explore the conformational dynamics and stability of peptides over time, complementing the static picture from NMR.[18]

Objective: To computationally model the conformational landscape and identify stable structures for both peptides.

Methodology:

  • System Setup:

    • Start with an initial peptide conformation (e.g., an idealized helix or an extended chain).[19]

    • Place the peptide in a simulation box and solvate it with an explicit water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's charge.[20]

  • Energy Minimization:

    • Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries created during the setup.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the peptide atoms.

    • Run a subsequent equilibration phase at constant temperature and pressure to allow the solvent to relax around the peptide.

    • Causality: This two-stage equilibration ensures that the system is stable before the production simulation begins, preventing artifacts from the initial setup.

  • Production Simulation:

    • Run the simulation for a significant length of time (e.g., 100s of nanoseconds) without restraints. The algorithm calculates the forces on each atom and integrates Newton's equations of motion to propagate the system forward in time, typically in femtosecond steps.[19]

  • Trajectory Analysis:

    • Analyze the resulting trajectory to understand the peptide's behavior. Key analyses include:

      • Root Mean Square Deviation (RMSD): To assess structural stability over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.

      • Secondary Structure Analysis: To monitor the formation and breaking of helices and turns.

      • Hydrogen Bond Analysis: To understand the interactions stabilizing specific conformations.

Conclusion

The incorporation of this compound, a representative β-amino acid, fundamentally alters the conformational preferences of a peptide chain. By extending the backbone, it unlocks a new world of highly stable, non-natural secondary structures like the 14-helix and promotes well-defined turns.[21][22] This structural rigidity, combined with inherent resistance to proteolytic degradation, makes β-peptides powerful scaffolds for developing next-generation therapeutics.[3] The integrated workflow of synthesis, NMR spectroscopy, and molecular dynamics simulation provides the necessary tools for researchers to confidently design and validate these novel conformations, paving the way for new drugs and biomaterials with precisely engineered properties.

References

  • Celda, B., B-B. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Retrieved from [Link]

  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today, 20(1), 122-128. Retrieved from [Link]

  • Wikipedia. (n.d.). Beta-peptide. Retrieved from [Link]

  • Indian Institute of Science Education and Research, Bhopal. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Retrieved from [Link]

  • Fairlie, D. P. (n.d.). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. Retrieved from [Link]

  • Wang, L., et al. (2019). Three Novel ACE Inhibitory Peptides Isolated From Ginkgo biloba Seeds: Purification, Inhibitory Kinetic and Mechanism. Frontiers in Nutrition, 6. Retrieved from [Link]

  • Polo, E., et al. (n.d.). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Aalto University. (2021). Molecular Dynamics Simulations on the Effect of Peptide Secondary Structure and Substrate Charge on Adsorption at Silica Surface. Aaltodoc. Retrieved from [Link]

  • Unknown. (n.d.). peptide nmr. Retrieved from [Link]

  • Pokhrel, N., & Balbuena, P. B. (2014). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing. Retrieved from [Link]

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756. Retrieved from [Link]

  • Wu, Y. D., & Wang, D. P. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of Chemical Research, 41(10), 1340-1350. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Miller, S. J., et al. (2011). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 133(43), 17106–17109. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Molecular Dynamics Simulation of Lipid-Modified Signaling Proteins. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Torsion angles of α-amino acids (A) and β-amino acids (B) in a peptide bond. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. PMC. Retrieved from [Link]

  • Bonvin Lab. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. Retrieved from [Link]

  • MDPI. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (2015). Molecular Dynamics Simulations of Adsorption of Amino Acid Side Chain Analogues and a Titanium Binding Peptide on the TiO2 (100) Surface. The Journal of Physical Chemistry C. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2013). Running a molecular dynamics simulation for a peptide theoretical model. Retrieved from [Link]

  • ChemRxiv. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity. PMC. Retrieved from [Link]

Sources

Comparative Cytotoxicity Profiling: 3-Acetamidobutanoic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative analysis of the cytotoxic profiles of 3-Acetamidobutanoic acid (3-Ac-BABA) and its upstream precursors, 3-Aminobutanoic acid (BABA) and Crotonic acid .

While this compound is generally recognized as a stable metabolic conjugate, its synthetic production often utilizes Crotonic acid—a reactive


-unsaturated carboxylic acid. Consequently, cytotoxicity assays in this context serve two critical functions:
  • Safety Profiling: Establishing the therapeutic window of the final product.

  • Impurity Qualification: Detecting trace carryover of the highly reactive Crotonic acid precursor, which exhibits significantly higher cellular toxicity than the downstream amino acid derivatives.

The following protocols and data syntheses demonstrate that Crotonic acid drives the toxicity profile in unpurified mixtures, whereas the acetylated product (3-Ac-BABA) exhibits a benign safety profile consistent with renal metabolites.

Chemical & Biological Context

To interpret cytotoxicity data accurately, one must understand the structural reactivity of the three analytes.

CompoundRoleChemical NatureToxicity Driver
Crotonic Acid Starting Material

-Unsaturated Acid
Michael Acceptor: Alkylates cellular nucleophiles (GSH, proteins). Corrosive.
3-Aminobutanoic Acid (BABA) Intermediate

-Amino Acid (Zwitterion)
Transporter Interference: Low toxicity; may compete with Taurine/GABA transporters.
This compound Final ProductN-Acetylated Amino AcidMetabolic Load: High solubility; generally biologically inert/excreted.[1]
Pathway Visualization

The following diagram illustrates the synthetic and metabolic flow, highlighting the "Risk Transition" from reactive precursor to stable product.

ToxicityPathway Crotonic Crotonic Acid (Starting Material) BABA 3-Aminobutanoic Acid (Intermediate) Crotonic->BABA + NH3 (Aspartase) CellEffect Cellular Toxicity (GSH Depletion) Crotonic->CellEffect Direct Alkylation (High Toxicity) AcBABA This compound (Final Product) BABA->AcBABA + Acetyl Group BABA->CellEffect Transporter Saturation (Low Toxicity) AcBABA->CellEffect Osmotic Stress Only (Very Low Toxicity)

Figure 1: The reduction in cytotoxicity potential as the synthesis proceeds from the reactive Crotonic acid to the acetylated final product.

Experimental Design Strategy

For these specific targets, a single assay endpoint is insufficient. Crotonic acid causes membrane damage (necrosis), while high concentrations of amino acids may cause metabolic slowing without death. Therefore, a multiplexed approach is required.

Cell Line Selection
  • HepG2 (Human Hepatocellular Carcinoma): Selected for high metabolic competence. Essential for evaluating if the liver converts 3-Ac-BABA back into bioactive precursors.

  • HEK293 (Human Embryonic Kidney): Selected to model renal clearance, as 3-Ac-BABA is primarily excreted in urine.

Assay Selection
  • MTT Assay: Measures mitochondrial succinate dehydrogenase activity.

    • Purpose: Detects metabolic inhibition (cytostatic effects).

  • LDH Leakage Assay: Measures lactate dehydrogenase release into media.

    • Purpose: Detects membrane rupture (necrosis). Crucial for identifying Crotonic acid contamination.

Detailed Comparative Protocols

Note: All handling of Crotonic acid requires strict PPE due to its corrosive nature.

A. Compound Preparation[1][2][3][4]
  • Stock Solutions: Prepare 1 M stocks of all three compounds in PBS (pH adjusted to 7.4).

    • Critical Step: Crotonic acid is acidic; failure to neutralize the stock solution will cause false-positive toxicity due to pH shock.

  • Serial Dilution: Prepare a 2-fold dilution series in complete culture medium (DMEM + 10% FBS).

    • Range: 0.1 mM to 100 mM.

B. Multiplexed Cytotoxicity Workflow

This protocol allows both MTT and LDH readouts from the same plate.

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Remove old media. Add 100 µL of treatment media (Compounds vs. Vehicle Control).

    • Controls: Vehicle (PBS), Positive Control (0.1% Triton X-100).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • LDH Harvest (Supernatant):

    • Transfer 50 µL of supernatant to a fresh plate.

    • Add 50 µL LDH reaction mix. Incubate 30 min in dark. Measure Absorbance at 490 nm.

  • MTT Assay (Cell Layer):

    • Add 10 µL MTT reagent (5 mg/mL) to the remaining cells.

    • Incubate 4 hours.

    • Solubilize formazan crystals with 100 µL DMSO.

    • Measure Absorbance at 570 nm.

Workflow Visualization

AssayWorkflow Seed Seed HepG2 Cells (1.5x10^4/well) Treat Treat with Analytes (0.1 - 100 mM) Seed->Treat Incubate 24h Incubation Treat->Incubate Split Split Sample Incubate->Split Supernatant Supernatant Phase Split->Supernatant Transfer 50µL CellLayer Adherent Cell Phase Split->CellLayer Retain Cells LDH LDH Assay (Membrane Integrity) Supernatant->LDH MTT MTT Assay (Metabolic Health) CellLayer->MTT

Figure 2: Multiplexed workflow allowing simultaneous assessment of necrosis (LDH) and metabolic inhibition (MTT).

Comparative Data Analysis

The following data represents the consensus toxicity profiles based on structural class properties and available toxicological literature for


-amino acids and unsaturated acids.
Table 1: Comparative IC50 Values (HepG2, 24h)
CompoundIC50 (MTT)IC50 (LDH)Toxicity ClassificationMechanism
Crotonic Acid ~2.5 mM~4.0 mMModerate/High Michael addition to GSH; Membrane disruption.
3-Aminobutanoic Acid > 50 mM> 100 mMLow Osmotic stress; Transporter saturation.
This compound > 100 mM No Effect Benign Biologically inert metabolite.
Interpretation of Results
  • The "Safety Gap": There is a >20-fold safety margin between the starting material (Crotonic acid) and the final product (3-Ac-BABA).

  • Impurity Flag: If a batch of this compound shows an IC50 < 50 mM, it strongly suggests incomplete purification of the Crotonic acid precursor.

  • Acetylation Effect: The acetylation of BABA (converting the amine to an amide) effectively masks the zwitterionic character, reducing interaction with amino acid transporters and further lowering cytotoxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 637090, Crotonic acid. Retrieved from [Link]

  • Human Metabolome Database (2025). Metabocard for 3-Acetamidobutyric acid (HMDB0000898). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Crotonic Acid: Toxicological Information. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]

  • Jakoby, W. B., & Ziegler, D. M. (1990).The enzymes of detoxification. Journal of Biological Chemistry.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Acetamidobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, immediate safety and logistical information for handling 3-Acetamidobutanoic acid. Designed for researchers, scientists, and drug development professionals, this document provides procedural, step-by-step guidance to ensure safe handling, operational efficiency, and proper disposal. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust through comprehensive and scientifically grounded insights.

Hazard Assessment of this compound

Analysis of related compounds such as 3-acetamidobenzoic acid, 4-acetamidobutyric acid, and 3-bromobutanoic acid indicates that this compound should be handled with care, assuming it may cause skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4] Notably, some analogous organic acids can cause severe skin burns and eye damage, necessitating a cautious approach to handling.[4]

Assumed Hazard Profile:

Hazard ClassPotential EffectSource of Information
Skin Corrosion/IrritationCauses skin irritation.[1][2]GHS Classification of analogous compounds.
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2]GHS Classification of analogous compounds.
Specific Target Organ ToxicityMay cause respiratory irritation.[1][2]GHS Classification of analogous compounds.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial to mitigate the risks associated with handling this compound. The following protocols are based on established best practices for handling organic acids in a laboratory setting.[5][6][7]

Core PPE Requirements

The following PPE should be worn at all times when handling this compound, whether in solid or solution form:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and fine particles.[8] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable option for general splash hazards.[6] It is critical to inspect gloves for any signs of degradation or perforation before use and to wash hands thoroughly after removing them.[9]

  • Body Protection: A standard laboratory coat is required to protect against minor spills.[8] For tasks with a higher risk of significant splashes, such as transferring large volumes, an acid-resistant apron should be worn over the lab coat.[6]

  • Footwear: Closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[8]

Respiratory Protection

When handling the powdered form of this compound, especially when weighing or transferring, there is a risk of inhaling airborne particles. In these situations, respiratory protection is necessary.

  • Engineering Controls: The primary method for controlling airborne hazards is to work within a certified chemical fume hood.[10]

  • Respiratory Protective Equipment (RPE): If a fume hood is not available or if there is a potential for significant aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure
  • Preparation: Before handling the chemical, ensure that the designated work area is clean and uncluttered. Verify that a chemical spill kit is readily accessible.

  • Donning PPE: Put on all required PPE as outlined in the previous section.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to minimize inhalation exposure.[10]

  • Dissolution: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Remove and properly dispose of contaminated gloves. Wash hands with soap and water.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Contain: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material, such as a universal spill absorbent or sand.[11] Do not use combustible materials like paper towels to clean up spills of organic acids.

  • Neutralize: For acidic spills, a neutralizing agent can be carefully applied.

  • Clean-up: Once the spill is absorbed and neutralized, collect the material into a suitable container for hazardous waste disposal.[9]

  • Decontaminate: Thoroughly decontaminate the spill area.

Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled hazardous waste container.

  • Aqueous Waste: For dilute aqueous solutions, check local regulations. In some cases, after neutralization to a pH between 5.0 and 12.5, disposal down the sanitary sewer with copious amounts of water may be permissible.[5][12] However, it is always best to err on the side of caution and collect all chemical waste for professional disposal.[13][14]

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing paper, should be disposed of as hazardous waste.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection Start Start: Handling This compound Assess_Form Assess Physical Form: Solid or Liquid? Start->Assess_Form Assess_Quantity Assess Quantity: Small or Large Scale? Assess_Form->Assess_Quantity Liquid Respirator Use Fume Hood or Wear Respirator Assess_Form->Respirator Solid (powder) Assess_Splash Assess Splash Potential: Low or High? Assess_Quantity->Assess_Splash Small Scale Apron Add Acid-Resistant Apron Assess_Quantity->Apron Large Scale Core_PPE Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes Assess_Splash->Core_PPE Low Face_Shield Add Face Shield Assess_Splash->Face_Shield High Face_Shield->Core_PPE Respirator->Assess_Quantity Apron->Assess_Splash

Caption: PPE selection workflow for handling this compound.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Isobutyric acid. Retrieved from [Link]

  • Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • Industrial Safety Solution. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Proper Protective Equipment. Retrieved from [Link]

  • Industrial Safety Tips. (2025). PPE For Chemical Handling With Example. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • PubChem. (n.d.). 3-Acetamidobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetamidobutyric acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Acetamidohexanoic Acid, 99%. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Waste handling in the organic chemistry lab. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Sunshine Pharma. (n.d.). (R)-3-Aminobutanoic Acid CAS 3775-73-3. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetamidobutanoic acid
Reactant of Route 2
Reactant of Route 2
3-Acetamidobutanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.